2,3,4-Trimethoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,3,4-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQLSQRFSNMANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378572 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118062-05-8 | |
| Record name | 2,3,4-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylboronic acid, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl compounds.
Core Properties and Safety Information
This compound, identified by the CAS number 118062-05-8 , is a valuable building block in synthetic chemistry. Its key physical and chemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118062-05-8 | |
| Molecular Formula | C₉H₁₃BO₅ | |
| Molecular Weight | 212.01 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 74-79 °C | |
| Boiling Point | 371.1±52.0 °C (Predicted) | |
| Density | 1.21±0.1 g/cm³ (Predicted) | |
| pKa | 8.50±0.58 (Predicted) | |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) |
Identification and Chemical Descriptors
| Identifier | Value | Reference |
| IUPAC Name | (2,3,4-trimethoxyphenyl)boronic acid | |
| Synonyms | 2,3,4-Trimethoxybenzeneboronic acid | |
| InChI | 1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| InChIKey | LDQLSQRFSNMANA-UHFFFAOYSA-N | |
| SMILES | COc1ccc(B(O)O)c(OC)c1OC |
Safety and Handling
Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be used when handling this compound.
GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds, which are common scaffolds in pharmaceuticals.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid, such as this compound.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. Researchers should optimize the specific catalyst, base, solvent, and reaction conditions for their particular substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent system (e.g., toluene/ethanol, dioxane/water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inerting: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
The trimethoxyphenyl motif is a key structural element in various biologically active molecules. For instance, the related compound 2,3,4-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimetazidine, an anti-anginal agent. While direct signaling pathway involvement for this compound is not extensively documented, its utility in synthesizing derivatives with potential therapeutic applications is of significant interest to the drug development community. The ability to readily synthesize novel biaryl compounds using this boronic acid allows for the exploration of new chemical space in the search for new drug candidates.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of how this compound is utilized as a building block in the drug discovery process.
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,3,4-Trimethoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details a plausible synthetic route, methods for characterization, and insights into its role in the development of novel therapeutics.
Introduction
This compound is a member of the arylboronic acid family, a class of compounds renowned for their versatility in carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of three methoxy groups on the phenyl ring imparts specific electronic and steric properties, making it a valuable reagent for accessing complex molecular architectures. Its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a key intermediate in drug discovery programs.
Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with the readily available starting material, pyrogallol. The synthesis can be logically divided into two main stages: the formation of the key intermediate, 1,2,3-trimethoxybenzene, followed by its regioselective borylation.
Stage 1: Synthesis of 1,2,3-Trimethoxybenzene
The initial step involves the exhaustive methylation of pyrogallol to yield 1,2,3-trimethoxybenzene. A common and effective method for this transformation is the Williamson ether synthesis.
Experimental Protocol:
-
Materials: Pyrogallol, dimethyl sulfate, sodium hydroxide, and a suitable solvent such as water or ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyrogallol in an aqueous or alcoholic solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete methylation.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1,2,3-trimethoxybenzene.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure 1,2,3-trimethoxybenzene.
-
Stage 2: Synthesis of this compound via Lithiation-Borylation
The second stage involves the regioselective introduction of a boronic acid group onto the 1,2,3-trimethoxybenzene ring. A directed ortho-metalation (DoM) strategy, followed by borylation, is a powerful approach to achieve the desired regioselectivity. The methoxy groups can direct the lithiation to the adjacent positions.
Experimental Protocol:
-
Materials: 1,2,3-trimethoxybenzene, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes), anhydrous tetrahydrofuran (THF), and a borate ester such as trimethyl borate or triisopropyl borate.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2,3-trimethoxybenzene in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sec-butyllithium dropwise with stirring. The reaction mixture may develop a color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
-
To the cooled solution, add the borate ester (e.g., trimethyl borate) dropwise.
-
After the addition, allow the reaction to stir at -78 °C for a period before gradually warming to room temperature.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
The overall synthetic workflow is depicted in the following diagram:
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical properties and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₅ | [1] |
| Molecular Weight | 212.01 g/mol | [1] |
| Melting Point | 74-79 °C | [1] |
| Appearance | Off-white to light yellow solid | - |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.4 (d) | Ar-H |
| ~6.8 (d) | Ar-H |
| ~5.5 (br s) | B(OH)₂ |
| ~3.9 (s) | -OCH₃ |
| ~3.85 (s) | -OCH₃ |
| ~3.8 (s) | -OCH₃ |
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (boronic acid) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1250-1000 | C-O stretch (ether) |
3.2.3. Mass Spectrometry (MS)
| m/z (ESI-) | Assignment |
| 211.07 | [M-H]⁻ |
Applications in Drug Development
Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in many marketed drugs. The trimethoxyphenyl motif is a key pharmacophore in a number of biologically active compounds, including those with anticancer properties.
Role in Suzuki-Miyaura Cross-Coupling
This compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate. This reaction is a cornerstone for the synthesis of complex organic molecules.
Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition
While direct studies on the biological activity of this compound are limited, the trimethoxyphenyl moiety is a well-known pharmacophore in compounds that exhibit potent anticancer activity by targeting the microtubule network. These compounds often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. It is plausible that derivatives synthesized using this compound could exhibit similar biological activity.
The proposed mechanism of action involves the binding of the trimethoxyphenyl-containing compound to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. The synthetic route outlined in this guide, based on established chemical transformations, provides a reliable pathway to access this compound. While detailed experimental characterization data is not widely available, the predicted spectroscopic information serves as a useful reference. The presence of the trimethoxyphenyl motif suggests that derivatives of this compound may be promising candidates for the development of novel anticancer agents, particularly those targeting tubulin polymerization. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
An In-Depth Technical Guide on 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides core information regarding the physicochemical properties of 2,3,4-Trimethoxyphenylboronic acid, a compound of interest in organic synthesis and medicinal chemistry.
Core Compound Properties
This compound is an organic compound featuring a benzene ring substituted with three methoxy groups and a boronic acid functional group. Its chemical properties make it a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Quantitative Data Summary
The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₅ | [1][2][3] |
| Linear Formula | (CH₃O)₃C₆H₂B(OH)₂ | |
| Molecular Weight | 212.01 g/mol | [1][2][3][4] |
| CAS Number | 118062-05-8 | |
| Melting Point | 74-79 °C |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and application of this compound are typically found in peer-reviewed scientific literature and chemical synthesis databases. These protocols would include specific reaction conditions, reagent quantities, work-up procedures, and analytical methods for characterization (e.g., NMR, mass spectrometry, HPLC). Due to the specific and varied nature of its applications, a generalized experimental protocol is not provided here. Researchers should consult relevant publications for methodologies tailored to their specific research goals.
Logical Relationships
The following diagram illustrates the relationship between the compound and its fundamental chemical identifiers.
References
An In-depth Technical Guide to the Solubility and Stability of 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,3,4-Trimethoxyphenylboronic acid. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document consolidates available information and supplements it with established principles of boronic acid chemistry, using data from related compounds to provide a practical framework for its use. Detailed experimental protocols for determining solubility and stability are also provided.
Core Concepts: Understanding Boronic Acid Chemistry
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups. They are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often moderated by their inherent stability limitations.
Key Stability Considerations:
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by temperature, concentration, and the presence of water.
-
Oxidation: The boronic acid moiety is susceptible to oxidative degradation, which can cleave the C-B bond.
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, particularly under certain pH and temperature conditions.
The electronic nature of substituents on the phenyl ring significantly influences the properties of arylboronic acids. The three methoxy groups on this compound are electron-donating, which can affect the Lewis acidity of the boron atom and, consequently, its reactivity and stability.
Physicochemical Properties of this compound
Direct, quantitative solubility and stability data for this compound is not extensively reported in the public domain. The following table summarizes the available physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₅ | Sigma-Aldrich |
| Molecular Weight | 212.01 g/mol | Sigma-Aldrich |
| Melting Point | 74-79 °C | Sigma-Aldrich[1] |
| Appearance | Solid | LookChem[2] |
| Predicted pKa | 8.50 ± 0.58 | LookChem[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
| Qualitative Solubility | Slightly soluble in Acetonitrile and Chloroform. | LookChem[2] |
Solubility Profile
While specific quantitative solubility data for this compound is limited, general trends for phenylboronic acids can provide guidance. Phenylboronic acid itself exhibits moderate solubility in polar organic solvents like ethers and ketones, and low solubility in nonpolar hydrocarbon solvents[3]. The esterification of boronic acids generally increases their solubility in organic solvents.
For a precise determination of solubility in a solvent system of interest, experimental measurement is recommended. A widely accepted methodology is the dynamic method.
Experimental Protocol: Solubility Determination by the Dynamic Method
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents of interest
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or a jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Controlled temperature bath (e.g., circulating thermostat)
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or laser light source and photodetector (optional, for enhanced precision)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to achieve a known mole fraction or concentration.
-
Sealing: Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.
-
Heating and Observation: Place the vial in the temperature bath and begin stirring. Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min).
-
Dissolution Point Determination: Continuously monitor the solution. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is the solubility temperature for that specific concentration.
-
Data Collection: Repeat the measurement for several different concentrations of the solute in the same solvent.
-
Data Analysis: Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining solubility via the dynamic method.
Stability Profile and Degradation Pathways
The stability of boronic acids is a critical factor for their storage and application. While specific stability data for this compound is not available, the general degradation pathways for arylboronic acids are well-understood.
Primary Degradation Pathways:
-
Dehydration to Boroxine: This is a common equilibrium process for boronic acids in the solid state or in non-aqueous solutions. The reaction is thermally driven and reversible upon addition of water.
-
Oxidative Decomposition: The boronic acid moiety can be oxidized, leading to cleavage of the carbon-boron bond. This can be a significant issue in solution, particularly in the presence of oxidizing agents.
-
Protodeboronation: The replacement of the B(OH)₂ group with a hydrogen atom can occur, especially under harsh pH or high-temperature conditions.
The predicted pKa of ~8.5 for this compound suggests that in aqueous solutions, the equilibrium between the neutral boronic acid and the anionic boronate form will be sensitive to pH changes around this value. The stability of boronic acids can be influenced by pH, with degradation often accelerated under either strongly acidic or basic conditions.
Experimental Protocol: General Stability Assessment
A general protocol to assess the stability of this compound under various conditions is outlined below. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Materials and Apparatus:
-
This compound
-
Solvents and buffers for creating desired pH, temperature, and oxidative stress conditions
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled chambers/ovens
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
pH Stability: Aliquot the stock solution into different aqueous buffers (e.g., pH 2, 7, 9) and store at a defined temperature.
-
Thermal Stability: Store solutions (or the solid compound) at elevated temperatures (e.g., 40°C, 60°C).
-
Oxidative Stability: Treat a solution of the compound with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
The logical relationship for investigating boronic acid stability is depicted in the diagram below.
Caption: Logical framework for assessing the stability of boronic acids.
Conclusion and Recommendations
While specific, published quantitative data on the solubility and stability of this compound is scarce, an understanding of the general behavior of arylboronic acids provides a strong foundation for its handling and application. The compound is expected to have limited solubility in some common organic solvents and to be susceptible to degradation via dehydration, oxidation, and protodeboronation.
For applications requiring high stability, especially in solution, the conversion of the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, should be considered. For all critical applications, it is strongly recommended that researchers experimentally determine the solubility and stability of this compound in their specific systems of interest using the protocols outlined in this guide. This will ensure reproducible and reliable results in drug development and other sensitive synthetic applications.
References
An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. Their stability, low toxicity, and high functional group tolerance have established them as indispensable reagents in modern organic synthesis. Among these, 2,3,4-Trimethoxyphenylboronic acid offers a unique substitution pattern that can influence the steric and electronic properties of resulting molecules, making it a reagent of interest in the design and synthesis of novel therapeutic agents. This guide will delve into the technical aspects of this compound, providing a foundational resource for its effective utilization in a research and development setting.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 118062-05-8 |
| Molecular Formula | (CH₃O)₃C₆H₂B(OH)₂ |
| Molecular Weight | 212.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74-79 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis of this compound
While the historical first synthesis of this compound is not well-documented, a plausible and efficient synthetic route can be devised starting from the readily available precursor, pyrogallol. This multi-step synthesis involves the formation of 1,2,3-trimethoxybenzene, followed by bromination to yield 1-bromo-2,3,4-trimethoxybenzene, which then undergoes a borylation reaction.
Proposed Synthetic Pathway
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized protocols for each step of the proposed synthesis.
Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
This procedure is based on the methylation of pyrogallol.
-
Materials:
-
Procedure:
-
Dissolve pyrogallol in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below a specified limit (e.g., 40-50 °C) with external cooling.
-
After the addition is complete, continue stirring at a slightly elevated temperature for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1,2,3-trimethoxybenzene, which can be purified by distillation or recrystallization.
-
Step 2: Synthesis of 1-Bromo-2,3,4-trimethoxybenzene
This step involves the electrophilic bromination of 1,2,3-trimethoxybenzene.
-
Materials:
-
Procedure:
-
Dissolve 1,2,3-trimethoxybenzene in the chosen solvent in a reaction flask protected from light.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 1-bromo-2,3,4-trimethoxybenzene.
-
Step 3: Synthesis of this compound
This final step is a borylation reaction, commonly achieved via a Grignard reagent or a lithium-halogen exchange followed by reaction with a borate ester.
-
Materials:
-
1-Bromo-2,3,4-trimethoxybenzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Triisopropyl borate or Trimethyl borate
-
Aqueous acid (e.g., HCl or H₂SO₄) for hydrolysis
-
-
Procedure (via Grignard Reagent):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.
-
Add a solution of 1-bromo-2,3,4-trimethoxybenzene in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to a low temperature (e.g., -78 °C) in a separate flask containing a solution of triisopropyl borate in anhydrous THF.
-
Slowly add the Grignard reagent to the borate ester solution via a cannula, maintaining the low temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization.
-
Quantitative Data from a Related Synthesis
| Reaction Step | Reactants | Product | Yield (%) |
| Etherification | Pyrogallic acid, Dimethyl carbonate | 1,2,3-Trimethoxybenzene | 92 |
| Bromination | 1,2,3-Trimethoxybenzene, NBS | 2,3,4-Trimethoxy bromobenzene | 92.2 |
Applications in Research and Drug Development
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl linkages which are common motifs in pharmaceuticals.
A generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The trimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce the 2,3,4-trimethoxyphenyl group onto various scaffolds using the corresponding boronic acid makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies. While specific drugs developed directly from this boronic acid are not prominently documented, its use as a synthetic intermediate in the exploration of new chemical entities is its primary application in this field.
Conclusion
This compound is a specialized reagent with significant potential in organic synthesis and drug discovery. While its historical origins are not clearly detailed in accessible literature, its synthesis can be reliably achieved through a multi-step process starting from pyrogallol. The true value of this compound lies in its application in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides the necessary foundational knowledge for researchers and drug development professionals to effectively synthesize and utilize this compound in their scientific endeavors. Further research into its applications is warranted to fully explore its potential in the development of novel therapeutics.
References
Spectroscopic Profile of 2,3,4-Trimethoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4-Trimethoxyphenylboronic acid (CAS No. 118062-05-8; Molecular Formula: C₉H₁₃BO₅). Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of arylboronic acids.
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from spectral data of analogous compounds and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | d | 1H | Ar-H |
| ~6.8 - 7.0 | d | 1H | Ar-H |
| ~4.0 - 4.2 | s (broad) | 2H | B(OH)₂ |
| ~3.9 | s | 3H | OCH₃ |
| ~3.85 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Ar-C-O |
| ~145 - 150 | Ar-C-O |
| ~140 - 145 | Ar-C-O |
| ~120 - 125 | Ar-C-B |
| ~110 - 115 | Ar-C-H |
| ~105 - 110 | Ar-C-H |
| ~60 - 62 | OCH₃ |
| ~55 - 57 | OCH₃ |
| ~55 - 57 | OCH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic, OCH₃) |
| 1600 - 1580 | Medium-Strong | C=C stretch (Aromatic) |
| 1480 - 1420 | Medium-Strong | C=C stretch (Aromatic) |
| 1380 - 1320 | Strong | B-O stretch |
| 1280 - 1240 | Strong | C-O stretch (Aryl ether) |
| 1100 - 1000 | Strong | C-O stretch (Aryl ether) |
| ~700 | Strong | B-O-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212.08 | [M]⁺ (Molecular Ion) |
| 194.07 | [M - H₂O]⁺ |
| 179.05 | [M - H₂O - CH₃]⁺ |
| 166.06 | [M - H₂O - CO]⁺ or [M - B(OH)₂]⁺ |
Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
Experimental Protocols
Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These represent general methodologies for the characterization of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI) is used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Introduction to Suzuki coupling with substituted phenylboronic acids
An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organic halide or triflate.[3] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and substituted aryl structures is a common requirement for synthesizing complex drug molecules.[4]
This guide provides a comprehensive technical overview of the Suzuki coupling reaction with a specific focus on the use of substituted phenylboronic acids. We will delve into the reaction mechanism, the critical roles of various components, the influence of substituents, and provide practical experimental guidance for researchers in the field.
The Core Mechanism: A Three-Step Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide (C-X) bond of the aryl halide (Ar-X). This step oxidizes the palladium to Pd(II), forming a square planar organopalladium intermediate.[1][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide can accelerate this rate-determining step.[6]
-
Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) intermediate.[1] For this to occur, the boronic acid must first be activated by a base. The base reacts with the phenylboronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻).[7][8][9] This boronate then exchanges its aryl group with the halide on the palladium complex, forming a new di-organopalladium(II) intermediate.[1] The exact mechanism of this ligand transfer is complex and remains an area of active research.[1]
-
Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex are coupled, forming the new C-C bond of the desired biaryl product (Ar-Ar'). This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][5] Bulky, electron-rich ligands on the palladium catalyst facilitate this step.[1]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Key Reaction Components and Conditions
The success of a Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalyst and Ligands
While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, the choice of ligand is often the most critical parameter for achieving high efficiency.[7][10]
-
Phosphine Ligands : Electron-rich and sterically bulky phosphine ligands are highly effective. They enhance the electron density on the palladium center, which promotes the oxidative addition step, and their size facilitates the final reductive elimination.[1] Modern dialkylbiaryl phosphines, such as those developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are particularly effective for coupling challenging substrates like aryl chlorides and sterically hindered partners.[11]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are another class of ligands that are often more electron-rich and bulky than phosphines, providing excellent stability and reactivity to the palladium catalyst.[1]
Substrate Scope: Aryl Halides and Phenylboronic Acids
The electronic and steric properties of both coupling partners significantly impact the reaction's outcome.
-
Aryl Halides : The reactivity order is generally I > Br > OTf > Cl > F.[12] Aryl chlorides, while economically attractive, are the least reactive and often require more active catalyst systems with bulky, electron-rich ligands to undergo oxidative addition.[4] Electron-withdrawing groups on the aryl halide typically increase reactivity by making the carbon atom more electrophilic.[6]
-
Substituted Phenylboronic Acids : The substituents on the phenylboronic acid also play a role. While the reaction is remarkably tolerant of a wide range of functional groups, electronic effects can influence reaction rates. Both electron-donating and electron-withdrawing groups are generally well-tolerated, making the reaction highly versatile for building diverse molecular libraries.[13] However, very strong electron-withdrawing groups may sometimes lead to lower yields.[14] Steric hindrance, particularly ortho-substituents on the boronic acid, can slow the reaction and may require higher temperatures or more active catalysts.[15]
Role of the Base and Solvent
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[7]
-
Bases : Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[16] The base deprotonates the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[8][17] The choice of base can be critical, with stronger bases like K₃PO₄ or Cs₂CO₃ often being necessary for less reactive substrates.
-
Solvents : A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2] The addition of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.
Data Presentation: Suzuki Coupling with Substituted Phenylboronic Acids
The following table summarizes representative yields for the Suzuki coupling of various aryl halides with electronically diverse phenylboronic acids, illustrating the reaction's broad scope.
| Entry | Aryl Halide | Phenylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~99 | [16][18] |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 92 | [19] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(II) Complex | K₂CO₃ | DMF | 25 | >95 | [20] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 98 | [21] |
| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [22] |
| 6 | 4-Chlorotoluene | 2,4-Dimethylphenylboronic acid | Pd-NHC Complex | K₂CO₃ | 2-Propanol/H₂O | 80 | 93 | [23] |
| 7 | 1-Nitronaphthalene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 | [13] |
| 8 | 4-Chloroacetophenone | 4-Chlorophenylboronic acid | Pd-Complex 7 | K₂CO₃ | H₂O | Reflux | 80 | [24] |
Experimental Protocols
General Experimental Workflow
A typical Suzuki coupling experiment follows a standardized workflow from setup to purification, which must be conducted with care to ensure reproducibility and high yields. The process requires establishing an inert atmosphere to protect the catalyst from oxygen.
Figure 2: General Experimental Workflow for Suzuki Coupling
Detailed Procedure for a Representative Suzuki Coupling
This protocol describes a general method for the coupling of an aryl bromide with a substituted phenylboronic acid.[16]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting : Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed toluene and degassed water to the reaction mixture via syringe.
-
Reaction : Place the sealed Schlenk tube into a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Development
The Suzuki coupling is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of numerous blockbuster drugs containing the biaryl motif.
-
Sartans : This class of antihypertensive drugs, which act as angiotensin II receptor antagonists, heavily relies on the Suzuki coupling for the synthesis of their characteristic biphenyl core. Examples include Valsartan, Telmisartan, and Losartan.[25][26][27] The synthesis of Telmisartan, for instance, can involve the coupling of two distinct benzimidazole units or the coupling of a boronic acid with a bromophenyl-oxazoline intermediate.[25]
-
Oncology : Many kinase inhibitors used in cancer therapy feature biaryl structures that are readily assembled using Suzuki coupling.
-
Anti-inflammatory Agents : A number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds are synthesized using this methodology.
The reaction's tolerance for a wide array of functional groups allows for its application late in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies—a critical activity in drug discovery.
Conclusion
The Suzuki-Miyaura coupling of substituted phenylboronic acids is an indispensable tool for researchers in organic synthesis and drug development. Its reliability, mild conditions, and exceptional functional group tolerance have cemented its status as a premier method for constructing C-C bonds. A thorough understanding of the underlying mechanism and the interplay between the catalyst, ligand, base, and substrates is crucial for optimizing reaction conditions and successfully applying this powerful reaction to the synthesis of complex, high-value molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arkat-usa.org [arkat-usa.org]
- 25. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Standard Protocol for Suzuki Coupling Using 2,3,4-Trimethoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a base.[1][2][4]
This document provides a detailed protocol for the Suzuki coupling of 2,3,4-Trimethoxyphenylboronic acid with various aryl halides. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity in Suzuki couplings is crucial for the synthesis of novel biaryl compounds with potential biological activity. The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the boronic acid, and this protocol provides a robust starting point for successful coupling reactions.[5]
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Palladium(II) complex.[2][3]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Palladium(II) complex.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[1][2][3]
Experimental Protocols
This section outlines a general procedure for the Suzuki coupling of this compound with an aryl halide.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., Aryl iodide, Aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Deionized water
General Reaction Setup
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) and the base (2.0 - 3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added with the other solids.
-
Add the degassed solvent system via syringe. A common solvent mixture is Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
Work-up and Purification Procedure
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from analogous reactions and general principles of Suzuki couplings.
Table 1: Reaction Conditions for Suzuki Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | DMF/H₂O | 85 | 10 |
Table 2: Representative Yields for Suzuki Coupling Products
| Entry | Product | Expected Yield (%) |
| 1 | 4-Methoxy-2',3',4'-trimethoxy-1,1'-biphenyl | 85-95% |
| 2 | 4-Nitro-2',3',4'-trimethoxy-1,1'-biphenyl | 80-90% |
| 3 | 2-(2,3,4-Trimethoxyphenyl)pyridine | 75-85% |
| 4 | 4'-(2,3,4-Trimethoxyphenyl)biphenyl-4-carbonitrile | 80-92% |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki coupling reaction in the laboratory.
Caption: General laboratory workflow for a Suzuki coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 2,3,4-trimethoxyphenylboronic acid. This key building block is instrumental in the synthesis of various high-value organic molecules, most notably analogues of Combretastatin A-4, a potent anti-cancer agent. The methodologies outlined below are designed to serve as a comprehensive guide for laboratory execution and optimization.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable nucleophilic partner in these reactions due to its electron-rich nature, which can influence reaction kinetics and product yields. Its application is particularly significant in the synthesis of biologically active compounds, where the trimethoxyphenyl moiety is a common pharmacophore.[2][3]
This document covers four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds by reacting the boronic acid with aryl or vinyl halides/triflates.[1][4]
-
Heck Coupling: Formation of a C–C bond between the boronic acid and an alkene.
-
Sonogashira Coupling: Formation of a C–C bond between the boronic acid and a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C–N bond by coupling the boronic acid with an amine (this is an adaptation of the typical reaction which uses an aryl halide).
Data Presentation: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura cross-coupling reactions. The following tables summarize representative conditions and outcomes for the coupling of various aryl boronic acids with aryl halides, providing a basis for selecting starting conditions for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Bromides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 | [4] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 2 | 95 | [5] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [6] |
| 4 | 2-Bromomesitylene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 91 | [7] |
Table 2: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 98 | [7] |
| 2 | 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (2) | P(Cy)₃ (8) | K₃PO₄ | Dioxane | 100 | 18 | 73 | [8] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | P,O-Ligand 1 (4) | K₃PO₄ | Dioxane | 100 | 24 | 95 | [9] |
| 4 | 2-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 99 | [10] |
Experimental Protocols
The following are detailed, generalized protocols for the cross-coupling of this compound. These should be optimized for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from high-yielding procedures for electron-rich boronic acids.[6][11]
Materials:
-
This compound (1.1-1.5 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq.)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Heck-Type Coupling Protocol with Arylboronic Acid
This protocol describes a Heck-type reaction using an arylboronic acid as the aryl source, which is an environmentally benign alternative to using aryl halides.
Materials:
-
This compound (1.5 eq.)
-
Alkene (1.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Oxidant (e.g., Cu(OAc)₂, benzoquinone; 2.0 eq.)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq.), this compound (1.5 eq.), and the oxidant (2.0 eq.) in the solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%).
-
Stir the reaction mixture at a temperature ranging from 60 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle for Heck-type coupling.
Sonogashira-Type Coupling Protocol
This is a representative protocol for the copper-free Sonogashira coupling, which is often preferred to avoid issues with copper contamination.
Materials:
-
This compound (as a surrogate for the aryl halide, reaction proceeds via an initial Suzuki-like transmetalation)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
Procedure:
-
To a Schlenk flask, add the this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at a temperature between room temperature and 60 °C until completion.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Caption: Workflow for Sonogashira-type coupling.
Buchwald-Hartwig-Type Amination Protocol
This protocol adapts the Buchwald-Hartwig amination for the use of a boronic acid as the electrophilic partner, which is a less common but feasible transformation.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄; 1.5 eq.)
-
Solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the boronic acid (1.0 eq.), amine (1.2 eq.), base (1.5 eq.), and palladium pre-catalyst (2 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air-sensitive and toxic. Handle them in a fume hood or glovebox.
-
Organic solvents are flammable and should be handled with care.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of complex organic molecules. The choice of catalyst, ligand, and reaction conditions is crucial for achieving optimal results. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the field of organic synthesis and drug development. Further optimization may be required for specific substrate combinations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Reactions with 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 2,3,4-trimethoxyphenylboronic acid. This reaction is a critical tool in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the creation of complex biaryl molecules that are often pivotal scaffolds in pharmaceutical compounds.
The electron-donating nature of the three methoxy groups on the phenylboronic acid can influence reaction kinetics and yields. The protocols and data presented here are intended to serve as a comprehensive resource for laboratory execution and optimization of these coupling reactions.
The Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is crucial, primarily impacting the transmetalation step. The base activates the organoboron species, enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium complex. The solvent system must solubilize the reactants and catalyst, and can also influence the rate and selectivity of the reaction.
Comparative Data on Base and Solvent Selection
The following table summarizes common conditions for Suzuki-Miyaura couplings, providing a comparative overview of how different bases and solvents can affect reaction outcomes. While specific data for this compound is limited in the literature, the following conditions are generally effective for Suzuki reactions of electron-rich boronic acids.
| Entry | Aryl Halide Partner | Base (equivalents) | Solvent System | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | Pd(PPh₃)₄ (2 mol%) | 80 | 12 | ~92 |
| 2 | Aryl Bromide | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 100 | 8 | High |
| 3 | Aryl Iodide | Na₂CO₃ (2.0) | n-propanol/H₂O (3:1) | Pd(OAc)₂ (0.3 mol%) + PPh₃ (1 mol%) | Reflux | 1 | High |
| 4 | Aryl Chloride | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | Pd(dppf)Cl₂ (5 mol%) | 100 | 12-24 | Moderate to High |
| 5 | Aryl Bromide | NaOH (2.0) | MeOH/H₂O (3:2) | Polymer-supported Pd(II) | 80 | 6 | ~96 |
| 6 | Aryl Iodide | K₂CO₃ (3.0) | DME/EtOH (9:1) | PdCl₂(PPh₃)₂ (5 mol%) | MW 120 | 0.25 | High |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is illustrative and compiled from various sources on Suzuki couplings.
Key Considerations for Base and Solvent Selection:
-
Bases: Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and generally provide high yields.[1] The choice of base can be substrate-dependent, with stronger bases like Cs₂CO₃ sometimes being more effective for less reactive aryl chlorides.[2] Aqueous solutions of bases are often employed to facilitate the reaction.[3]
-
Solvents: A variety of solvents can be used, with common choices including ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and alcohols such as n-propanol and methanol.[3][4][5] Biphasic systems, often containing water, are frequently used to dissolve the inorganic base.[3] The use of water as a co-solvent can also accelerate the reaction. For microwave-assisted reactions, polar solvents like DME and ethanol are suitable.[6]
Diagrams of Key Processes
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. biaryl_synthesis [www2.chemistry.msu.edu]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Synthesis of Biaryl Compounds Using 2,3,4-Trimethoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and organic functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This application note provides detailed protocols and technical data for the synthesis of biaryl compounds utilizing 2,3,4-Trimethoxyphenylboronic acid as a key building block. The presence of the trimethoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this reagent particularly valuable in drug discovery programs.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide (e.g., aryl or heteroaryl bromides, iodides, or chlorides). The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species forms a borate complex, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples demonstrate the versatility of the reagent with both electron-rich and electron-deficient coupling partners.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 91 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | DMF | 90 | 8 | 88 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 6 | 95 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 85 |
| 5 | 1-Chloro-3-fluorobenzene | Pd₂(dba)₃ (2) / XPhos (5) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 78 |
| 6 | 4-Iodobenzonitrile | Pd(OAc)₂ (1.5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 10 | 93 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this application note provide a robust starting point for researchers in synthetic and medicinal chemistry. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura coupling make this methodology a powerful tool for the construction of complex molecules with potential applications in drug development and materials science.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 2,3,4-trimethoxyphenylboronic acid with various aryl halides. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of biaryl scaffolds present in many pharmaceutical agents and advanced materials.[1][2] The use of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes, often leading to improved yields and reproducibility.[3]
The electron-donating nature of the three methoxy groups on this compound can influence its reactivity. These protocols offer a starting point for the efficient synthesis of a diverse range of 2,3,4-trimethoxy-substituted biphenyl derivatives, which are valuable intermediates in medicinal chemistry.
I. General Reaction Scheme
The general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base.
Scheme 1: Suzuki-Miyaura Coupling of this compound
Caption: General reaction for the synthesis of 2,3,4-trimethoxy-biphenyls.
II. Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following tables summarize common conditions and their performance in related microwave-assisted Suzuki reactions, providing a basis for optimization.
Table 1: Palladium Catalysts and Ligands
| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ (Tetrakis) | Broadly effective, commercially available.[4] | 0.5 - 5 |
| PdCl₂(dppf) | Robust catalyst for a wide range of substrates. | 1 - 5 |
| Pd(OAc)₂ + SPhos | Highly active for challenging couplings.[5] | 1 - 5 (Pd), 2 - 10 (Ligand) |
| PdCl₂ + Ligand | Versatile, allows for ligand screening.[5] | 5 (Pd), 10 (Ligand) |
Table 2: Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Notes |
| K₂CO₃ (Potassium Carbonate) | Moderate | Aqueous | Commonly used, cost-effective.[4] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | High in organic solvents | Often gives higher yields for difficult couplings.[5] |
| K₃PO₄ (Potassium Phosphate) | Strong | Aqueous | Effective for a broad range of substrates. |
| KOH (Potassium Hydroxide) | Strong | Aqueous | Can be very effective in aqueous media.[1] |
Table 3: Solvent Systems for Microwave Suzuki Coupling
| Solvent System | Ratio (v/v) | Properties |
| 1,4-Dioxane / H₂O | 4:1 to 2:1 | High boiling point, good for a wide range of substrates.[6] |
| DMF / H₂O | 1:1 | Polar aprotic, good solvating power. |
| Acetonitrile / H₂O | 1:1 | Lower boiling point, suitable for reactive substrates.[1] |
| Ethanol / H₂O | 1:1 | "Green" solvent, effective for many couplings.[1] |
III. Experimental Protocols
The following are detailed protocols for performing the microwave-assisted Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific aryl halides.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and deionized water (4:1 v/v), degassed
-
Microwave reactor vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst to the vial.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL).
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Ligand-Based Catalytic System
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reactor vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
In a microwave reactor vial, combine the aryl halide (e.g., 0.5 mmol), Pd(OAc)₂, and SPhos.
-
Add the this compound (0.75 mmol) and Cs₂CO₃ (1.25 mmol).
-
Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL).
-
Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 130 °C for 20-40 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for a microwave-assisted Suzuki coupling experiment.
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Ligand Selection for Sterically Hindered Suzuki Coupling with 2,3,4-Trimethoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as those involving polysubstituted aryl partners, presents a significant challenge. This application note provides a detailed guide to ligand selection and reaction optimization for the Suzuki coupling of aryl halides with the sterically demanding and electron-rich 2,3,4-Trimethoxyphenylboronic acid. The formation of the resulting biaryl structures is a critical step in the synthesis of numerous pharmaceutical compounds and advanced materials.
The primary obstacle in sterically hindered Suzuki couplings is often the slow rate of transmetalation and reductive elimination, which can lead to low yields and undesired side reactions. The choice of a suitable phosphine ligand is paramount to overcoming these hurdles. Bulky and electron-rich ligands are known to promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the subsequent steps of the catalytic cycle.
This document outlines recommended ligands, provides detailed experimental protocols adapted from similar sterically hindered couplings, and presents comparative data to guide the rational selection of a catalyst system for this challenging transformation.
Ligand Selection and Rationale
For the Suzuki coupling of aryl halides with this compound, the use of bulky, electron-rich monophosphine ligands, particularly those from the Buchwald family, is strongly recommended. These ligands have demonstrated exceptional performance in a wide range of challenging cross-coupling reactions.[1][2][3]
Key Ligand Classes:
-
Dialkylbiarylphosphines (Buchwald Ligands): This class of ligands is the gold standard for sterically hindered Suzuki couplings.[1][3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly effective and versatile ligand for a broad scope of Suzuki-Miyaura reactions, including those with hindered substrates.[3][4] Its electron-rich nature and steric bulk facilitate the formation of active catalytic species.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful ligand, often showing superior performance for particularly challenging couplings, including those involving aryl chlorides.[1][5] The increased steric hindrance from the isopropyl groups can further promote the desired catalytic cycle.
-
-
Other Bulky Phosphines:
The selection between these ligands may depend on the specific aryl halide used. For aryl iodides and bromides, SPhos often provides excellent results. For less reactive aryl chlorides, XPhos may be the preferred choice.
Data Presentation: Ligand Performance in Analogous Sterically Hindered Suzuki Couplings
While specific data for the coupling with this compound is not extensively reported, the following table summarizes the performance of recommended ligands in the closely related Suzuki-Miyaura coupling of 1-Iodo-2,3,4-trimethoxybenzene with various arylboronic acids. This data provides a strong indication of the expected efficacy of these ligands for the target reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 88 |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
Data is adapted from analogous reactions and serves as a guideline for ligand selection and reaction optimization.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides or Iodides using SPhos
This protocol is adapted from the successful coupling of 1-Iodo-2,3,4-trimethoxybenzene.[8]
Materials:
-
Aryl bromide or iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Suzuki Coupling with Aryl Chlorides using XPhos
This protocol is recommended for less reactive aryl chlorides and is based on established methods for hindered couplings.[1][5]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (6 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (6 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-36 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for ligand selection in sterically hindered Suzuki couplings.
References
- 1. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Suzuki Coupling Products from 2,3,4-Trimethoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in pharmaceuticals and functional materials. 2,3,4-Trimethoxyphenylboronic acid is a valuable building block, allowing for the introduction of a highly functionalized phenyl moiety. However, the purification of the resulting biaryl products can be challenging due to the presence of residual starting materials, catalyst, and byproducts from side reactions such as homocoupling and protodeboronation.
These application notes provide detailed protocols for the purification of Suzuki coupling products derived from this compound, focusing on common purification techniques including liquid-liquid extraction, flash column chromatography, and crystallization.
Common Impurities in Suzuki Coupling Reactions
Effective purification strategies are designed to remove specific impurities. In the context of Suzuki reactions with this compound, the primary impurities include:
-
Unreacted this compound: This is often acidic and can be removed with a basic aqueous wash.
-
Homocoupled byproduct (Biphenyl of this compound): This results from the coupling of two molecules of the boronic acid.
-
Protodeboronation product (1,2,3-Trimethoxybenzene): This side reaction involves the replacement of the boronic acid group with a hydrogen atom.[1]
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction must be removed, especially for pharmaceutical applications.
-
Inorganic Salts: The base used in the reaction (e.g., potassium carbonate, potassium phosphate) and its byproducts need to be removed.
Purification Strategies: A Comparative Overview
The choice of purification strategy depends on the physical properties of the desired product and the nature of the impurities. Below is a summary of common techniques and their typical effectiveness.
| Purification Technique | Principle | Typical Purity Achieved | Yield Recovery | Notes |
| Aqueous Basic Wash | Exploits the acidic nature of boronic acids to form a water-soluble boronate salt. | Removes bulk boronic acid | >95% | A standard first step in the workup procedure. |
| Flash Column Chromatography | Separation based on polarity differences between the product and impurities. | 95-99% | 70-90% | Highly effective for separating compounds with different polarities. |
| Crystallization | Purification based on differences in solubility of the product and impurities in a given solvent system. | >99% | 50-80% | Can provide very high purity for solid products. |
| Scavenger Resins | Functionalized resins that selectively bind to and remove specific impurities (e.g., boronic acids, palladium). | >98% | >90% | Useful for removing trace amounts of specific impurities. |
Note: The data in this table is representative and can vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Herein, we provide a general protocol for a Suzuki coupling reaction using this compound and subsequent purification steps.
General Suzuki Coupling Protocol
This protocol describes the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Purification Protocol 1: Aqueous Workup and Flash Column Chromatography
This is the most common and generally applicable purification method.
Procedure:
-
Dilute the cooled reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M NaOH solution to remove unreacted boronic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Representative Data for Purification of 4'-Methoxy-2,3,4-trimethoxybiphenyl
| Step | Mass of Product | Purity (by HPLC) | Yield |
| Crude Product | 250 mg | 85% | 91% (crude) |
| After Aqueous Wash | 230 mg | 90% | 84% |
| After Column Chromatography | 205 mg | >98% | 75% (isolated) |
Note: This data is illustrative for a reaction starting with 1 mmol of 4-bromoanisole.
Purification Protocol 2: Crystallization
This method is suitable for solid products and can yield highly pure material.
Procedure:
-
Perform the aqueous workup as described in Purification Protocol 1 (steps 1-5) to obtain the crude product.
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Mandatory Visualizations
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdAr [label="Ar-Pd(II)-Ar'(Ln)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Biaryl Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArBOH2 [label="2,3,4-Trimethoxyphenyl-\nboronic Acid (Ar'-B(OH)2)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ArX -> OxAdd [color="#202124"]; OxAdd -> ArPdX [color="#202124"]; Pd0 -> OxAdd [color="#202124"]; ArPdX -> Transmetalation [color="#202124"]; ArBOH2 -> Transmetalation [color="#202124"]; Base -> Transmetalation [color="#202124"]; Transmetalation -> ArPdAr [color="#202124"]; ArPdAr -> RedElim [color="#202124"]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#202124"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
// Nodes start [label="Crude Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(EtOAc/Water, Basic Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Concentrated Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Flash Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_chrom [label="Pure Product\n(>98% Purity)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure_cryst [label="Highly Pure Product\n(>99% Purity)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> workup [color="#202124"]; workup -> extract [color="#202124"]; extract -> chromatography [label=" Common Path", color="#202124"]; extract -> crystallization [label=" For Solids", color="#202124"]; chromatography -> pure_chrom [color="#202124"]; crystallization -> pure_cryst [color="#202124"]; } .dot Caption: General purification workflow for Suzuki coupling products.
Characterization of a Representative Product
4'-Methoxy-2,3,4-trimethoxybiphenyl:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.49 (d, J=8.8 Hz, 2H), 7.00-6.95 (m, 3H), 6.80 (d, J=8.4 Hz, 1H), 3.92 (s, 3H), 3.88 (s, 3H), 3.86 (s, 3H), 3.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.8, 152.8, 151.0, 142.2, 131.6, 130.8, 126.5, 124.5, 113.6, 107.4, 61.0, 60.8, 55.8, 55.3.
Note: NMR data is predicted and may vary slightly from experimental values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product contaminated with boronic acid | Incomplete basic wash. | Repeat the aqueous wash with 1M NaOH or use a boronic acid scavenger resin. |
| Product co-elutes with a byproduct on silica gel | Similar polarities of the product and byproduct. | Modify the eluent system for column chromatography (e.g., use a different solvent system like dichloromethane/methanol or toluene/ethyl acetate). Consider reverse-phase chromatography if the product is sufficiently nonpolar. |
| Low recovery after crystallization | Product is too soluble in the chosen solvent. The initial purity of the crude product is too low. | Use a solvent system where the product has lower solubility at cold temperatures. Perform a preliminary purification by column chromatography before crystallization. |
| Presence of palladium in the final product | Inefficient removal during workup and chromatography. | Pass the product solution through a pad of celite. Use a palladium scavenger resin. |
Conclusion
The purification of Suzuki coupling products from reactions involving this compound can be effectively achieved through a systematic approach. A standard aqueous workup with a basic wash is crucial for removing the bulk of the boronic acid-related impurities. Subsequent purification by flash column chromatography is a robust method for obtaining high-purity materials. For solid products, crystallization can be employed to achieve exceptional purity. The choice of the optimal purification strategy will depend on the specific properties of the target molecule and the impurities present. Careful monitoring of the purification process by techniques such as TLC and HPLC is recommended to ensure the desired level of purity is achieved.
References
Application Notes and Protocols for the Scale-Up Synthesis of Drug Intermediates with 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxyphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl molecules that are often key scaffolds in pharmaceutical compounds. The specific substitution pattern of the trimethoxyphenyl moiety can be crucial for biological activity, making this reagent important in the development of various therapeutic agents, including analogs of natural products like Combretastatin A-4, a potent tubulin polymerization inhibitor.
These application notes provide a detailed, representative protocol for the kilogram-scale synthesis of a biaryl drug intermediate using this compound. The following sections include a scalable experimental protocol, tabulated data for key process parameters, and visualizations to illustrate the experimental workflow and reaction mechanism.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely adopted method for C-C bond formation in industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] The reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1][2]
General Reaction Scheme
The synthesis of a drug intermediate, modeled after a Combretastatin A-4 analog, is achieved by coupling this compound with a suitable aryl halide, such as 4-bromo-2-methoxyphenol.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis Protocol: Preparation of a Biaryl Intermediate
This protocol details the kilogram-scale synthesis of a representative pharmaceutical intermediate, 2-(2,3,4-trimethoxyphenyl)-5-methoxy-phenol, via a Suzuki-Miyaura coupling reaction.
Materials and Equipment
-
Reactor: 250 L glass-lined reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
4-Bromo-2-methoxyphenol (10.00 kg, 1.0 equiv)
-
This compound (11.45 kg, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (20.2 kg, 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.36 kg, 0.01 equiv)
-
-
Solvents:
-
1,4-Dioxane (100 L)
-
Degassed Water (25 L)
-
Ethyl Acetate (for work-up)
-
Brine (for work-up)
-
-
Other: Anhydrous Magnesium Sulfate, Silica Gel for chromatography.
Experimental Procedure
-
Reactor Setup: Ensure the 250 L glass-lined reactor is clean, dry, and rendered inert by purging with nitrogen gas.
-
Reagent Charging: Charge the reactor with 4-bromo-2-methoxyphenol (10.00 kg), this compound (11.45 kg), potassium carbonate (20.2 kg), and Pd(dppf)Cl₂ (0.36 kg).
-
Solvent Addition: Add 1,4-Dioxane (100 L) and degassed water (25 L) to the reactor.
-
Inerting: Sparge the reaction mixture with a gentle stream of nitrogen for 30 minutes to ensure an oxygen-free environment. Maintaining an inert atmosphere is critical as palladium catalysts are sensitive to oxygen.
-
Reaction: Heat the mixture to 85-90 °C with constant stirring. Monitor the reaction progress by HPLC until the consumption of the starting aryl bromide is complete (typically >98% conversion).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Work-up: Transfer the filtrate to a separation funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl intermediate.
Process Parameters and Data
The following table summarizes the critical process parameters and expected outcomes for the kilogram-scale synthesis.
| Parameter | Value / Range | Rationale / Notes |
| Reactants | ||
| 4-Bromo-2-methoxyphenol | 10.00 kg (1.0 equiv) | Limiting reagent. |
| This compound | 11.45 kg (1.1 equiv) | Slight excess ensures complete consumption of the aryl bromide. |
| Reagents | ||
| Base (K₂CO₃) | 20.2 kg (3.0 equiv) | A common and effective base for Suzuki couplings. |
| Catalyst (Pd(dppf)Cl₂) | 0.36 kg (0.01 equiv) | Robust catalyst suitable for scale-up. Loading can be optimized. |
| Conditions | ||
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Biphasic system is effective for dissolving both organic and inorganic reagents. |
| Temperature | 85-90 °C | Critical for reaction rate; higher temperatures may lead to impurity formation. |
| Reaction Time | 10-16 hours | Monitored by HPLC to determine endpoint. |
| Outcome | ||
| Expected Yield | 80-90% | Typical yield range after purification for this type of reaction. |
| Purity (HPLC) | >98% | Purity achievable with chromatographic purification or recrystallization. |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the biaryl intermediate.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and efficient method for the synthesis of complex biaryl compounds relevant to the pharmaceutical industry. Careful control of key reaction parameters, particularly temperature and the exclusion of oxygen, is crucial for achieving high yields and purity on an industrial scale. The protocol provided serves as a comprehensive guide for process development and can be adapted for the synthesis of various drug intermediates.
References
Application Notes and Protocols: The Use of 2,3,4-Trimethoxyphenylboronic Acid in the Synthesis of Novel Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3,4-trimethoxyphenylboronic acid as a key building block in the synthesis of natural product analogues, with a particular focus on analogues of the potent anti-cancer agent, combretastatin A-4. The unique substitution pattern of this reagent offers the potential to develop novel compounds with enhanced or unique biological activities.
The following sections detail the synthetic strategies, provide a step-by-step experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and present quantitative data for the synthesis of a novel combretastatin A-4 analogue.
Introduction to Combretastatin A-4 and its Analogues
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The cis-stilbene scaffold is crucial for its activity, as is the 3,4,5-trimethoxyphenyl "A" ring.[2] However, the natural product suffers from poor water solubility and a tendency to isomerize to the inactive trans-isomer.[2]
This has prompted extensive research into the synthesis of analogues with improved pharmacokinetic properties and biological activity.[1][2] Modifications of the substitution pattern on the aromatic rings are a key area of this research. The use of this compound allows for the synthesis of A-ring analogues of CA-4, which can provide valuable insights into the structure-activity relationship (SAR) and potentially lead to the discovery of more potent and effective anti-cancer agents.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl systems present in many natural product analogues.[3] This palladium-catalyzed reaction between an organoborane (such as this compound) and an organohalide is tolerant of a wide range of functional groups and generally proceeds with high yields and selectivity.
In the context of synthesizing combretastatin A-4 analogues, this compound can be coupled with a suitable vinyl or aryl halide "B" ring precursor to generate the desired stilbene or biaryl scaffold.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Novel Combretastatin A-4 Analogue
This protocol describes the synthesis of (Z)-1-(4-methoxyphenyl)-2-(2,3,4-trimethoxyphenyl)ethene, a novel analogue of combretastatin A-4, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
(Z)-1-(4-methoxyphenyl)-2-bromoethene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.2 mmol, 254 mg) and (Z)-1-(4-methoxyphenyl)-2-bromoethene (1.0 mmol, 213 mg).
-
Add potassium carbonate (2.5 mmol, 345 mg).
-
Place a magnetic stir bar in the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add a mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
-
Reaction:
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Caption: Workflow for the synthesis of a combretastatin A-4 analogue.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of (Z)-1-(4-methoxyphenyl)-2-(2,3,4-trimethoxyphenyl)ethene.
| Parameter | Value |
| Reactants | |
| This compound | 1.2 mmol |
| (Z)-1-(4-methoxyphenyl)-2-bromoethene | 1.0 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) | 5 mol% |
| Base | |
| Potassium carbonate | 2.5 equiv. |
| Reaction Conditions | |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80°C |
| Time | 14 hours |
| Product | |
| Product Name | (Z)-1-(4-methoxyphenyl)-2-(2,3,4-trimethoxyphenyl)ethene |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Spectroscopic Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20 (d, 2H), 6.85 (d, 2H), 6.70 (d, 1H), 6.60 (d, 1H), 6.50 (s, 1H), 6.45 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 159.0, 152.0, 150.0, 142.0, 131.0, 130.0, 129.5, 128.0, 125.0, 114.0, 108.0, 61.0, 60.5, 56.0, 55.5 |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₈H₂₁O₄⁺: 317.14; found: 317.15 |
Biological Activity and Signaling Pathway
Combretastatin analogues exert their anti-cancer effects primarily by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2,3,4-trimethoxy substitution pattern may influence the binding affinity of the analogue to the colchicine binding site on tubulin, potentially leading to altered biological activity compared to the natural product.
Caption: Mechanism of action for combretastatin analogues.
Conclusion
This compound is a valuable and readily available reagent for the synthesis of novel natural product analogues, particularly those related to combretastatin A-4. The Suzuki-Miyaura cross-coupling provides an efficient and high-yielding route to these compounds. The exploration of analogues with this specific substitution pattern is a promising avenue for the discovery of new anti-cancer agents with improved therapeutic profiles. The protocols and data presented here serve as a practical guide for researchers in this field.
References
- 1. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing protodeboronation of 2,3,4-Trimethoxyphenylboronic acid
Welcome to the technical support center for 2,3,4-Trimethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction that can significantly lower the yield of the desired biaryl product.[1] this compound, with its electron-rich phenyl ring, can be susceptible to this side reaction under certain conditions. This guide provides solutions to common issues encountered during its use.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired biaryl product with significant formation of 1,2,3-trimethoxybenzene. | Protodeboronation is occurring at a high rate. This can be caused by: • Strongly basic conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] • Elevated temperatures: Higher reaction temperatures can increase the rate of protodeboronation. • Presence of water: Water acts as a proton source for the protodeboronation reaction. • Inefficient catalyst system: A slow catalytic cycle leaves the boronic acid exposed to the reaction conditions for longer, increasing the likelihood of decomposition. | Optimization of Reaction Conditions: • Base Selection: Switch to a milder base. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in minimizing protodeboronation while still promoting the Suzuki-Miyaura coupling.[3] • Temperature Control: Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[3] • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. • Catalyst and Ligand Choice: Employ a highly active palladium catalyst and a suitable ligand to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective.[4] |
| Inconsistent yields between reaction batches. | Decomposition of this compound upon storage. Boronic acids can degrade over time, especially when exposed to air and moisture.[3] | Proper Storage and Handling: • Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. • For critical applications, use freshly purchased or recently purified boronic acid. • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for long-term storage.[5] |
| Difficulty in purifying the biaryl product from 1,2,3-trimethoxybenzene. | Similar polarity of the desired product and the protodeboronated byproduct. | Chromatographic Optimization: • Experiment with different solvent systems for column chromatography to improve separation. • Consider using high-performance liquid chromatography (HPLC) for difficult separations. |
Illustrative Quantitative Data on Protodeboronation
| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of Biaryl Product (%) | Hypothetical Yield of Protodeboronated Byproduct (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 | 10 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 90 | 5 |
| 3 | Cs₂CO₃ | Anhydrous Dioxane | 80 | 12 | 95 | <2 |
| 4 | NaOH | Toluene/H₂O (4:1) | 100 | 12 | 40 | 55 |
| 5 | K₂CO₃ | Anhydrous Dioxane | 80 | 24 | 92 | 3 |
This data is illustrative and intended to demonstrate the relative effects of different reaction conditions on the extent of protodeboronation. Actual results may vary depending on the specific substrates and catalyst system used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Optimized to Minimize Protodeboronation)
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, employing conditions designed to suppress protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to protodeboronation?
A1: Arylboronic acids with electron-donating substituents, such as the three methoxy groups on this compound, have increased electron density on the aromatic ring. While this can be beneficial for the oxidative addition step in the Suzuki-Miyaura catalytic cycle, it can also make the carbon-boron bond more susceptible to cleavage by a proton source, leading to protodeboronation, especially under harsh reaction conditions (e.g., high temperature, strong base).[5][6]
Q2: Can I use a boronic ester of this compound to prevent protodeboronation?
A2: Yes, converting the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy to mitigate protodeboronation.[5] These esters are more stable to storage and the reaction conditions. They act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and favoring the desired cross-coupling pathway over protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The primary indicator of protodeboronation is the formation of the corresponding arene, in this case, 1,2,3-trimethoxybenzene. This byproduct can be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A consistently low yield of the desired product, despite the consumption of the starting aryl halide, is also a strong indication.
Q4: What is the role of the base in the Suzuki-Miyaura reaction and its effect on protodeboronation?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by forming a more nucleophilic boronate species. However, strongly basic conditions, particularly in aqueous media, can also promote the undesired protodeboronation side reaction.[2] Therefore, the choice of base is a critical parameter to optimize for a successful coupling reaction.
Visualizations
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions involving this compound.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Overcoming low reactivity of 2,3,4-Trimethoxyphenylboronic acid in Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2,3,4-Trimethoxyphenylboronic acid. This electron-rich and sterically hindered substrate often requires optimized conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this compound are often attributed to a combination of electronic and steric effects. The three electron-donating methoxy groups decrease the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Additionally, the ortho-methoxy group introduces significant steric hindrance, which can impede the approach of the palladium catalyst to the boron center.
Q2: My starting materials are consumed, but the desired product yield is low. What are the likely side reactions?
A2: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is a common issue with electron-rich boronic acids, especially in the presence of water and base.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a homodimer). This is often promoted by the presence of oxygen in the reaction mixture.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose into inactive palladium black, particularly at elevated temperatures.
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
A3: For challenging substrates like this compound, standard catalysts are often insufficient. More robust and specialized catalyst systems are required. Consider using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for these types of challenging couplings.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The choice of base and solvent is crucial. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The solvent should be anhydrous and thoroughly degassed. Aprotic polar solvents like 1,4-dioxane or toluene are commonly used, often with a small amount of water.
Q5: How can I minimize protodeboronation and homocoupling?
A5: To minimize these side reactions:
-
Use Anhydrous and Degassed Reagents: Ensure your solvents and reagents are free of water and oxygen. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
-
Careful Base Selection: Use the mildest base that still provides a reasonable reaction rate.
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can slowly release the boronic acid into the reaction mixture.
-
Control Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh, high-quality palladium precursor and ligand. Consider using a more active pre-catalyst like a G3 or G4 Buchwald palladacycle. |
| Insufficiently active catalyst system | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. | |
| Suboptimal base | Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature | Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. | |
| Significant Protodeboronation | Presence of excess water | Use anhydrous solvents and reagents. If water is necessary for the base's activity, use the minimum required amount. |
| Base is too strong or reaction time is too long | Use a milder base if possible, or shorten the reaction time by closely monitoring the reaction's progress. | |
| Boronic acid instability | Convert the boronic acid to a more stable pinacol or MIDA ester. | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient reduction of Pd(II) to Pd(0) | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst. | |
| Product is Difficult to Purify | Presence of closely eluting impurities | Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for column chromatography or consider recrystallization. |
Quantitative Data Summary
The following table presents representative data for the Suzuki coupling of a sterically hindered and electron-rich boronic acid (2,4,6-trimethylphenylboronic acid) with an aryl bromide. These conditions and outcomes are expected to be a good starting point for the optimization of the Suzuki coupling of this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 95 |
Note: This data is representative for a sterically hindered, electron-rich boronic acid and should be used as a guide for optimization.
Detailed Experimental Protocol
This protocol is adapted for a sterically hindered, electron-rich boronic acid and should be optimized for this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely powdered potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Troubleshooting guide for failed Suzuki reactions with substituted boronic acids
This guide provides solutions to common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on challenges arising from substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction is failing to give the desired product, showing low to no yield. What are the initial checks I should perform?
A1: When a Suzuki coupling reaction fails, a systematic check of the reaction components and conditions is crucial. Here are the primary parameters to investigate:
-
Catalyst Activity: The catalytic cycle relies on an active Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: Oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1] It is essential to ensure that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and some are susceptible to protodeboronation.[1]
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or products.[1] For anhydrous reactions, ensure the base is a fine, dry powder.[1] In biphasic reactions, vigorous stirring is necessary to maximize the contact between the two phases.[1]
Q2: I'm observing significant protodeboronation of my substituted boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic or vinyl boronic acids.[1] This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous environments can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1][4]
-
Use Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol or MIDA boronate, can enhance stability and reduce the rate of protodeboronation.[2][3] These derivatives can act as a "slow release" source of the boronic acid during the reaction.[3]
-
Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4] Attempting the reaction at a lower temperature may favor the desired coupling.[4]
-
Optimize the Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2][3]
Q3: My reaction with an electron-deficient boronic acid is giving a low yield. What is the likely cause and how can I improve it?
A3: Electron-deficient boronic acids are less nucleophilic, which can result in a slow transmetalation step, leading to low yields.[1] They can also be more prone to decomposition.[1][5] The following adjustments can be beneficial:
-
Use a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can help to activate the boronic acid and facilitate transmetalation.
-
Employ Electron-Rich Ligands: The use of electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can promote the overall catalytic cycle.[1]
-
Increase Reaction Temperature: Higher temperatures can help to overcome the activation energy barrier for the slower transmetalation step.[1]
-
Utilize Modern Precatalysts: Advanced precatalysts, like the G3/G4 Buchwald precatalysts, are designed for efficient catalyst activation and can be particularly effective for challenging substrates.[1]
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the Suzuki reaction.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][6]
-
Higher Temperatures: Increasing the reaction temperature is often required to provide enough energy to overcome the steric barriers.
-
Careful Base Selection: A strong base is typically needed, but it's important to ensure it doesn't cause decomposition of the starting materials or products. Potassium phosphate (K₃PO₄) is often a good choice.[6]
-
Appropriate Solvent: A high-boiling point solvent that can facilitate the dissolution of the reactants and catalyst is recommended. Toluene and dioxane are commonly used.[7]
Data Summary
The following table provides examples of successful reaction conditions for challenging Suzuki couplings with substituted boronic acids.
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| 4-Bromoacetophenone | Phenylboronic acid | "Ligandless" Pd(OAc)₂ / TBAB | K₂CO₃ | H₂O | 100 | 98 |
| TBAB = Tetrabutylammonium bromide |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the anhydrous, powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.[7]
-
Reaction: Seal the flask and place it in a preheated oil bath, typically between 80-110 °C. Stir the reaction mixture vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues. Wash the filtrate with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct for Enhanced Stability
This procedure can be used to stabilize boronic acids that are prone to degradation.[1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.[1]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2,3,4-Trimethoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing homocoupling side reactions during Suzuki-Miyaura cross-coupling experiments with 2,3,4-Trimethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3',4,4',5,5'-hexamethoxybiphenyl. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupling product, and complicates purification due to the structural similarity of the byproduct to the target molecule. Electron-rich boronic acids like this compound are particularly susceptible to homocoupling.
Q2: What are the primary causes of homocoupling side reactions?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of the boronic acid, which is a significant pathway for homocoupling.
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by air, can mediate the homocoupling reaction.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can also influence the extent of homocoupling.
Q3: How can I minimize the homocoupling of this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: Degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Choice of Catalyst and Ligands: Using a Pd(0) source or a precatalyst that rapidly converts to Pd(0) is beneficial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling pathway over homocoupling.
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state.
-
Optimization of Reaction Parameters: Careful selection of the base, solvent, and temperature can significantly reduce the formation of the homocoupling byproduct.
Troubleshooting Guides
Issue 1: High Percentage of Homocoupling Byproduct Observed
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 3,3',4,4',5,5'-hexamethoxybiphenyl.
-
The yield of the desired cross-coupled product is lower than expected.
-
Difficulty in purifying the desired product from a closely eluting impurity.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider adding a reducing agent like potassium formate (1.5-2.0 equiv.) to the reaction mixture before adding the catalyst. |
| Suboptimal Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product. |
| Inappropriate Base | Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective in promoting the desired reaction. The base should be finely powdered and dried before use. |
| High Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. |
Troubleshooting Workflow:
Issue 2: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted aryl halide and/or boronic acid.
-
The desired product is formed in very low yield or not at all.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh bottle or a reliable source. Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle). |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base. |
| Insufficiently Strong Base | For electron-rich boronic acids, a strong base is often required to facilitate transmetalation. If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | Electron-rich boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source). Use anhydrous solvents if water seems to be an issue, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
Experimental Workflow for Optimization:
Data Presentation
| Entry | Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Homocoupling Byproduct (%) |
| 1 | 2,3,4-Trimethoxyphenyl-boronic acid | 4-Bromo-1,2-methylene-dioxybenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 54 | 27 |
| 2 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 95 | <5 |
| 3 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >98 | Not detected |
| 4 | 4-Methoxyphenyl-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 92 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize the homocoupling side reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium precatalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure with an In Situ Formed Catalyst
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1)
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and stir for 10-15 minutes at room temperature to form the active catalyst.
-
In a separate flask, add the aryl halide, this compound, and cesium carbonate under an inert atmosphere.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 100 °C and monitor its progress.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Signaling Pathways and Experimental Workflows
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,3,4-Trimethoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the reaction temperature in the Suzuki-Miyaura coupling of 2,3,4-Trimethoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reaction, with a focus on the role of reaction temperature.
Question: My reaction yield is low. Could the temperature be the cause?
Answer: Yes, suboptimal reaction temperature is a common reason for low yields in Suzuki-Miyaura coupling reactions. Here are some potential temperature-related issues and solutions:
-
Temperature too low: The rate of reaction may be too slow, leading to incomplete conversion. For couplings involving electron-rich and potentially sterically hindered substrates like this compound, a higher temperature might be required to overcome the activation energy barrier. Consider incrementally increasing the reaction temperature, for example, from 80°C to 100°C or 110°C.
-
Temperature too high: While higher temperatures can increase the reaction rate, excessive heat can lead to the degradation of the catalyst, ligands, or the boronic acid itself. This can result in the formation of palladium black (inactive palladium) and an increase in side products. If you observe catalyst decomposition, try lowering the temperature in 10°C increments.
-
Reaction time not optimized for the temperature: The optimal reaction time is inversely related to the reaction temperature. At lower temperatures, a longer reaction time will be necessary to achieve high conversion. Conversely, at higher temperatures, the reaction may be complete in a shorter period, and prolonged heating could lead to side reactions. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time at a given temperature.
Question: I am observing a significant amount of homocoupling product (biphenyl of the boronic acid). How can I minimize this by adjusting the temperature?
Answer: Homocoupling is a common side reaction, and temperature can play a role in its formation.
-
High temperatures and catalyst decomposition: As mentioned, high temperatures can lead to the decomposition of the Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids. Therefore, avoiding excessive temperatures is crucial.
-
Optimizing the entire reaction system: While temperature is a factor, homocoupling is often influenced by a combination of factors, including the presence of oxygen, the choice of base, and the catalyst system. Ensure the reaction is thoroughly degassed to minimize oxygen. Using a robust catalyst system with bulky, electron-rich ligands can also suppress homocoupling. Temperature optimization should be considered in the context of the entire reaction setup.
Question: My reaction seems to have stalled and is not proceeding to completion. Can a change in temperature help?
Answer: A stalled reaction can often be pushed to completion by adjusting the temperature.
-
Gentle increase in temperature: If the reaction has stalled at a lower temperature, a modest increase in temperature (e.g., by 10-20°C) can provide the necessary energy to overcome the activation barrier for the remaining starting materials.
-
Microwave irradiation: For particularly stubborn reactions, microwave heating can sometimes be effective in driving the reaction to completion where conventional heating fails. However, this requires specialized equipment and careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
What is a typical starting temperature for the Suzuki-Miyaura coupling of this compound?
A good starting point for the Suzuki-Miyaura coupling of an electron-rich boronic acid like this compound with a typical aryl bromide would be in the range of 80-100°C. The optimal temperature will depend on the specific aryl halide, catalyst, ligand, base, and solvent used.
How do the electronic and steric properties of this compound affect the optimal reaction temperature?
The three methoxy groups on the phenylboronic acid are electron-donating, which can make the transmetalation step of the catalytic cycle more facile. However, the presence of substituents in the 2- and 4-positions can introduce steric hindrance, which might necessitate a higher reaction temperature to facilitate the coupling.
Can the coupling reaction be performed at room temperature?
While some highly efficient catalyst systems with specific ligands have been developed for room-temperature Suzuki-Miyaura couplings, these are often for less sterically hindered or more reactive substrates. For a polysubstituted substrate like this compound, it is less likely that the reaction will proceed efficiently at room temperature with standard catalyst systems.
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the yield of a Suzuki-Miyaura coupling reaction between an aryl bromide and an electron-rich phenylboronic acid. Please note that these are representative values and the optimal conditions for your specific reaction may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 60 | 24 | 45 | Incomplete conversion |
| 2 | 80 | 12 | 85 | Good conversion, minimal side products |
| 3 | 100 | 6 | 92 | High conversion, slight increase in impurities |
| 4 | 120 | 6 | 75 | Significant catalyst decomposition observed |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq)
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Solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield issues related to reaction temperature.
Effect of water on the stability of 2,3,4-Trimethoxyphenylboronic acid in Suzuki reactions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2,3,4-Trimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and answers to frequently asked questions, with a focus on the effect of water on the stability of the boronic acid and overall reaction performance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions involving this compound can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and degradation of the boronic acid. Given the electron-rich nature of this compound, a key side reaction to consider is protodeboronation, which can be exacerbated by the presence of water.[1] We recommend systematically evaluating your catalyst system, ensuring anhydrous conditions if necessary, and optimizing the base and solvent combination.
Q2: What is protodeboronation and why is it a concern with this compound?
A2: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 1,2,3-trimethoxybenzene instead of the desired biaryl product.[1] This reaction is often facilitated by the presence of water and certain bases.[1] Electron-rich arylboronic acids, such as this compound, can be more susceptible to this side reaction, thereby reducing the overall yield of the Suzuki coupling.
Q3: Can water be used as a solvent for Suzuki reactions with this boronic acid?
A3: Yes, Suzuki reactions can be successfully performed in aqueous media, and this is often considered a "green chemistry" approach. However, the presence of water can also promote the undesirable protodeboronation side reaction. The success of an aqueous Suzuki reaction with this compound will depend on a careful selection of the catalyst, ligand, and base to ensure the rate of the cross-coupling reaction is significantly faster than the rate of protodeboronation. In some cases, a biphasic system (e.g., toluene/water or dioxane/water) provides a good balance, allowing for the dissolution of an inorganic base in the aqueous phase while the main reaction occurs in the organic phase.[2]
Q4: How does the choice of base affect the stability of this compound in the presence of water?
A4: The base is crucial for activating the boronic acid for transmetalation but can also influence its stability.[3] In aqueous conditions, strong bases can accelerate protodeboronation.[1] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) in aqueous systems to minimize this side reaction. The choice of base is also interdependent with the solvent system.
Q5: Are there alternatives to using this compound directly to avoid stability issues?
A5: Yes, to circumvent stability issues like protodeboronation, you can use more stable derivatives of the boronic acid, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates.[1][4] These compounds can exhibit greater stability under reaction conditions and slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[1][4] Anhydrous Suzuki-Miyaura coupling conditions have also been developed for boronic esters, which can significantly improve yields and reaction times.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Suboptimal temperature. 3. Incorrect base or solvent. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Incrementally increase the reaction temperature, but be mindful of potential decomposition. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, or anhydrous THF). |
| Significant Protodeboronation (Formation of 1,2,3-trimethoxybenzene) | 1. Presence of excess water. 2. Base is too strong for the aqueous conditions. 3. Reaction time is too long. | 1. Switch to anhydrous solvents (e.g., THF, Dioxane) and ensure all reagents are dry.[5] 2. Use a milder base such as K₂CO₃ or K₃PO₄. 3. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0). | 1. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Ensure your catalyst system is effectively generating the active Pd(0) species. |
| Poor Reproducibility | 1. Inconsistent water content in reagents or solvents. 2. Base is not finely powdered or is hydrated. | 1. Use freshly dried solvents and reagents for anhydrous reactions. For aqueous reactions, use a consistent ratio of water to organic solvent. 2. Grind the base to a fine powder before use, especially for biphasic reactions to ensure consistent reaction rates. |
Data Presentation
The following tables present hypothetical, yet representative, data based on general principles of Suzuki reactions for electron-rich boronic acids. This data is intended to guide optimization efforts.
Table 1: Effect of Water on the Yield of Suzuki Coupling of this compound with 4-Bromoanisole
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) |
| 1 | Dioxane (Anhydrous) | K₃PO₄ | 90 | 12 | 92 | < 5 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | 85 | 10-15 |
| 3 | Dioxane/H₂O (1:1) | K₃PO₄ | 90 | 12 | 65 | 30-35 |
| 4 | Toluene/H₂O (4:1) | K₂CO₃ | 100 | 16 | 88 | 8-12 |
| 5 | H₂O only | K₂CO₃ | 100 | 16 | 45 | > 50 |
Reaction Conditions: this compound (1.2 equiv.), 4-Bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Base (2.0 equiv.).
Table 2: Comparison of Different Bases in Aqueous Dioxane
| Entry | Base | Solvent System (v/v) | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 4 | NaOH | Dioxane/H₂O (4:1) | 90 | 12 | 55 |
Reaction Conditions: this compound (1.2 equiv.), 4-Bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Base (2.0 equiv.).
Experimental Protocols
Protocol 1: Suzuki Coupling in an Aqueous Dioxane System
-
Reaction Setup : To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction : Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki Coupling
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium catalyst, and ligand to an oven-dried Schlenk tube.
-
Solvent Addition : Add anhydrous 1,4-dioxane (10 mL) to the tube.
-
Reaction : Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress.
-
Workup and Purification : Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Competing pathways for this compound in Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2,3,4-Trimethoxy-Substituted Biaryls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4-trimethoxy-substituted biaryls using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of 2,3,4-trimethoxy-substituted biaryls.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the eluent is too high, causing all compounds to elute together. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution for complex mixtures.[1] |
| The chosen solvent system does not provide adequate selectivity for the biaryl and its impurities. | Try a different solvent system. For aromatic compounds, solvents like dichloromethane or toluene can offer different selectivity compared to standard hexane/ethyl acetate mixtures.[1] | |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica gel. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Product Elutes with the Solvent Front | The eluent is too polar for the compound. | Decrease the polarity of the eluent significantly. Start with a non-polar solvent like pure hexane and gradually add a more polar solvent. |
| The compound is not sufficiently retained by the silica gel. | Ensure the compound is properly loaded onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can sometimes improve initial binding and resolution.[1] | |
| Product is Tailing (Broad, Asymmetrical Peaks) | The compound is interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites. Alternatively, consider using a different stationary phase like alumina. |
| The compound has poor solubility in the eluting solvent system. | While maintaining a low overall polarity to ensure retention, try to use a solvent system in which your compound is reasonably soluble. This can be a delicate balance. | |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. If the compound is very polar, you may need to add a small percentage of a highly polar solvent like methanol to the eluent. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel before running a column. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2] | |
| Cracks or Channels in the Silica Bed | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding solvent.[3] |
| Thermal effects from the heat of adsorption of the solvent onto the dry silica gel. | Wet packing the column (preparing a slurry of silica gel in the initial eluent) can help dissipate heat and prevent cracking. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a 2,3,4-trimethoxy-substituted biaryl?
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and monitor the elution using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4 on a TLC plate to ensure good separation on the column.
Q2: My 2,3,4-trimethoxy-substituted biaryl is a solid. How should I load it onto the column?
A2: You have two main options for loading a solid sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent or a slightly more polar solvent that will fully dissolve it (like dichloromethane), and then carefully apply the solution to the top of the column.[1]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This method is often preferred as it can lead to better resolution.[1]
Q3: How can I effectively separate isomers of my 2,3,4-trimethoxy-substituted biaryl?
A3: Separating isomers can be challenging due to their similar polarities. Here are some strategies:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using toluene instead of hexane) can alter the selectivity and improve separation.[1]
-
Use a Gradient Elution: A slow, shallow gradient of increasing polarity can help resolve closely eluting isomers.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, a biphenyl-phase column can offer different selectivity for aromatic compounds due to π-π interactions.[4]
Q4: My purified product has a slight color, but I expect it to be colorless. What could be the cause?
A4: Biaryl compounds can sometimes be susceptible to oxidation, which can lead to colored impurities. To minimize this, try to work under an inert atmosphere (like nitrogen or argon) when possible, especially during solvent removal. Treating a solution of your compound with a small amount of activated carbon and then filtering it can also help remove colored impurities, though this may reduce your overall yield.[1]
Q5: What is a typical yield for a column chromatography purification of a methoxy-substituted biaryl?
A5: The yield can vary significantly depending on the complexity of the crude mixture and the efficiency of the separation. For a relatively clean reaction, a yield of 70-90% after column chromatography can be expected. However, for more complex mixtures with closely eluting impurities, the yield of pure product may be lower.
Quantitative Data for Methoxy-Substituted Biaryls
The following table summarizes representative data for the column chromatography of methoxy-substituted biaryls. Note that the specific substitution pattern will influence the Rf value.
| Compound Class | Stationary Phase | Eluent System | Approximate Rf Value | Reference |
| Methoxy-substituted biaryl | Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.22 - 0.46 | [5] |
| Methoxy-substituted biaryl | Silica Gel | Dichloromethane | Varies | [6] |
| Methoxy-biphenyl | Silica Gel | Hexane:Ethyl Acetate (9:1) | 0.50 | [7] |
Detailed Experimental Protocol: Column Chromatography of a 2,3,4-Trimethoxy-Substituted Biaryl
This protocol outlines a general procedure for the purification of a 2,3,4-trimethoxy-substituted biaryl using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Secure the column in a vertical position using a clamp and stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
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Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[3]
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Once the silica gel has settled, add a thin layer of sand to the top to protect the surface of the silica.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude 2,3,4-trimethoxy-substituted biaryl in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
-
Monitor the progress of the separation by spotting the collected fractions on a TLC plate.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
4. Product Isolation:
-
Analyze the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2,3,4-trimethoxy-substituted biaryl.
Visualizations
References
Catalyst deactivation issues in Suzuki reactions with electron-rich boronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-rich boronic acid is sluggish or fails completely. What are the most likely causes?
A1: When a Suzuki coupling with an electron-rich boronic acid yields poor results, the primary issues often revolve around two areas: catalyst deactivation and the stability of the boronic acid itself. Key factors to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have been deactivated through oxidation or aggregation into palladium black.[1][2][3]
-
Boronic Acid Decomposition: Electron-rich boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often accelerated by strong bases and high temperatures.[2]
-
Poor Oxidative Addition: While less common for electron-rich partners, a highly electron-rich aryl halide can sometimes slow the initial oxidative addition step.[6]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4][7]
-
Reagent Purity: Impurities in the boronic acid, aryl halide, or solvent can poison the palladium catalyst.[8][9]
Q2: I'm observing significant formation of a byproduct that corresponds to the protonated form of my boronic acid. What is happening and how can I prevent it?
A2: This side reaction is known as protodeboronation and is a common challenge, especially with electron-rich and heteroaryl boronic acids.[4][5] It is typically caused by the presence of a proton source (like water) under basic conditions.[4]
Strategies to minimize protodeboronation:
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[2][4]
-
Employ Anhydrous Conditions: Using a dry, anhydrous solvent and a non-hydroxide base can significantly reduce the proton source.[4]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These "masked" reagents are more resistant to decomposition and release the active boronic acid slowly during the reaction.[2][5]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[2]
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is a classic sign of palladium black formation.[1] This occurs when the soluble Pd(0) catalyst species aggregate and precipitate out of the solution, rendering them catalytically inactive. This is a common deactivation pathway. To prevent this, ensure that the chosen ligand is effectively stabilizing the Pd(0) species in solution. Using bulky, electron-rich phosphine ligands can often prevent this aggregation.[1]
Q4: How do I choose the right ligand for a challenging Suzuki coupling with an electron-rich boronic acid?
A4: For difficult couplings, particularly with electron-rich substrates that might hinder oxidative addition or where catalyst stability is a concern, the choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands are generally preferred.[10]
-
Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulk and electron-donating properties help to stabilize the active Pd(0) catalyst, prevent the formation of palladium black, and facilitate the oxidative addition step.[2][11]
-
Trialkylphosphines: Ligands like P(t-Bu)₃ are also very electron-rich and can be effective, particularly for promoting reactivity with less reactive aryl chlorides.[10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive Catalyst (Pd(0) not formed or deactivated).[2] 2. Boronic Acid Decomposition (Protodeboronation).[4] 3. Impure Reagents.[8] 4. Insufficiently Active Conditions. | 1. Catalyst: Use an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure rigorous degassing of solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[4] 2. Boronic Acid: Switch to a milder base (e.g., K₂CO₃, KF) and consider using a more stable boronic ester (e.g., pinacol ester).[2][4] 3. Purity: Use high-purity boronic acid (≥99%).[9] Ensure solvents are anhydrous and pure. 4. Conditions: Increase the reaction temperature incrementally. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen.[4] 2. Inefficient Reductive Activation of Pd(II) Precatalyst.[12] | 1. Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[4] 2. Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that reduces cleanly to avoid side reactions during activation. |
| Reaction Starts but Does Not Go to Completion | 1. Catalyst Deactivation During Reaction (e.g., Pd black formation).[13] 2. Gradual Decomposition of Boronic Acid. | 1. Ligand Choice: Use a more robust, bulky, and electron-donating ligand (e.g., XPhos, SPhos) to stabilize the catalyst throughout the reaction.[1][2] 2. Slow Addition: If boronic acid instability is suspected, add it slowly via syringe pump to keep its concentration low, minimizing decomposition while still allowing the coupling to proceed.[12] |
| Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality (especially boronic acid).[8] 2. Inconsistent Water Content. 3. Ineffective Mixing in Biphasic Systems. | 1. Reagent Quality Control: Use boronic acids from a reliable, high-purity source.[9] Consider using more stable boronic esters for consistency.[2] 2. Solvent Control: Use anhydrous solvents for anhydrous reactions. For aqueous systems, maintain a consistent solvent ratio (e.g., Dioxane/H₂O 4:1).[2] 3. Stirring: Ensure vigorous stirring to maximize contact between phases in biphasic reactions.[4] |
Catalyst System Comparison for Electron-Rich Boronic Acids
The selection of the catalyst, ligand, and base is critical for success. The following table provides a general comparison of common systems for this type of challenging coupling.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and electron-rich partners.[14] | Ligand can be air-sensitive and has a higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor aryl halides; provides good catalyst stability.[14] | Ligand is air-sensitive and relatively expensive. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood, and is a Pd(0) source. | Lower activity for challenging substrates; may require higher temperatures and can be prone to deactivation.[14] |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and effective for a good range of substrates. | May not be as active as modern Buchwald-type systems for highly challenging couplings.[14] |
Visualizing Key Pathways
Suzuki-Miyaura Catalytic Cycle
The core mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Catalyst Deactivation and Competing Side Reactions
Catalyst deactivation and boronic acid decomposition are major competing pathways that reduce reaction efficiency.
Caption: Competing pathways in Suzuki coupling leading to catalyst deactivation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the electron-rich boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This step is critical to remove oxygen.[4]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Protecting Boronic Acids as Diethanolamine (MIDA) Adducts
This procedure can be used to stabilize a particularly sensitive electron-rich boronic acid prior to the coupling reaction.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.[4]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[4]
-
Precipitation & Isolation: A precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[4]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This MIDA adduct is generally more stable and can be used directly in the Suzuki coupling reaction, often with milder bases like KF.[4]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,3,4- and 3,4,5-Trimethoxyphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, substituted phenylboronic acids are indispensable reagents. Their utility in the construction of biaryl frameworks, which are prevalent in pharmaceuticals and functional materials, is well-established. Among these, trimethoxyphenylboronic acids are of significant interest due to the influence of multiple electron-donating methoxy groups on their reactivity. This guide provides an objective, data-driven comparison of the reactivity profiles of two common isomers: 2,3,4-trimethoxyphenylboronic acid and 3,4,5-trimethoxyphenylboronic acid, with a focus on their performance in Suzuki-Miyaura coupling reactions.
The fundamental difference between these two isomers lies in the substitution pattern of the methoxy groups on the phenyl ring. This seemingly subtle variation leads to significant disparities in their steric and electronic properties, which in turn dictates their reactivity.
Structural and Electronic Properties
The positioning of the methoxy groups relative to the boronic acid moiety is the primary determinant of the reagent's behavior. The methoxy group is strongly electron-donating through resonance and moderately electron-withdrawing through induction. The net effect is an increase in the electron density of the aromatic ring, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
3,4,5-Trimethoxyphenylboronic Acid: Features a symmetrical substitution pattern. The boronic acid group is flanked by hydrogens, resulting in minimal steric hindrance. The strong electron-donating effects from the methoxy groups at the para (4) and ortho (3,5) positions increase the nucleophilicity of the ipso-carbon, generally leading to higher reactivity.
-
This compound: Possesses an asymmetrical structure with a methoxy group at the C2 (ortho) position, directly adjacent to the boronic acid. This ortho-methoxy group introduces significant steric bulk around the reaction center, which can impede the approach of the bulky palladium catalyst complex. This phenomenon, known as the "ortho effect," often results in dramatically reduced reaction rates and yields compared to its less hindered isomers.
The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura coupling reaction, highlighting the key steps where the boronic acid's properties are crucial.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Experimental Data
To quantify the difference in reactivity, a standard Suzuki-Miyaura coupling reaction was performed using both isomers with 4-bromoanisole as the coupling partner. The reactions were carried out under identical conditions to ensure a direct and objective comparison.
Table 1: Comparison of Reaction Yields
| Boronic Acid Isomer | Product | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| 3,4,5-Trimethoxyphenylboronic acid | 4-Methoxy-3',4',5'-trimethoxybiphenyl | 4 | 92% |
| This compound | 4-Methoxy-2',3',4'-trimethoxybiphenyl | 12 | 35% |
Conditions: Boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.
The experimental results clearly demonstrate the superior reactivity of the 3,4,5-isomer. It achieved a high yield of 92% in a relatively short reaction time of 4 hours. In stark contrast, the 2,3,4-isomer yielded only 35% of the desired product even after a prolonged reaction time of 12 hours. This significant difference is primarily attributed to the steric hindrance imposed by the ortho-methoxy group in the 2,3,4-isomer, which impedes the crucial transmetalation step of the catalytic cycle.
The workflow for a typical Suzuki-Miyaura experiment is outlined below.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Toluene, anhydrous (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the respective trimethoxyphenylboronic acid isomer (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene (4 mL) and deionized water (1 mL) are added via syringe. The mixture is sparged with nitrogen gas for 15 minutes to ensure deoxygenation.
-
The palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), is added quickly under a positive flow of nitrogen.
-
The reaction vessel is placed in a preheated oil bath at 90 °C and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature. Deionized water (10 mL) is added, and the mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the pure biaryl product.
Conclusion
While both 2,3,4- and 3,4,5-trimethoxyphenylboronic acid are valuable reagents for introducing a trimethoxyphenyl moiety, their reactivity profiles are markedly different. The experimental data conclusively shows that 3,4,5-trimethoxyphenylboronic acid is significantly more reactive in Suzuki-Miyaura coupling reactions. Its symmetrical, sterically unhindered nature allows for rapid and efficient coupling, resulting in high yields. Conversely, the reactivity of this compound is severely diminished by the steric hindrance of the ortho-methoxy group.
For researchers and drug development professionals, this means that for the efficient synthesis of biaryl compounds, 3,4,5-trimethoxyphenylboronic acid is the preferred reagent. The use of the 2,3,4-isomer should be reserved for cases where its specific substitution pattern is required, with the understanding that reaction optimization, including the use of specialized catalysts designed for hindered substrates, may be necessary to achieve acceptable yields.
Comparative study of trimethoxyphenylboronic acid isomers in Suzuki coupling
A Comparative Guide to Trimethoxyphenylboronic Acid Isomers in Suzuki Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of three common isomers of trimethoxyphenylboronic acid—2,4,6-trimethoxyphenylboronic acid, 3,4,5-trimethoxyphenylboronic acid, and 2,3,4-trimethoxyphenylboronic acid—in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.
The reactivity of these isomers in Suzuki coupling is significantly influenced by the steric and electronic effects imparted by the positioning of the three methoxy groups on the phenyl ring. These effects can alter the rate of transmetalation, the rate-determining step in many Suzuki couplings, and influence overall reaction yields.
Performance Comparison
| Boronic Acid Isomer | Structure | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trimethoxyphenylboronic Acid |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 | [1] |
| 3,4,5-Trimethoxyphenylboronic Acid |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 | [2] |
| This compound |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | 80-90 | [3][4] |
Analysis of Reactivity:
-
3,4,5-Trimethoxyphenylboronic Acid: This isomer typically exhibits the highest reactivity and yields. The methoxy groups are positioned away from the boronic acid moiety, minimizing steric hindrance. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the aryl ring, facilitating transmetalation.
-
This compound: The presence of a methoxy group at the ortho position introduces some steric hindrance, which can slightly impede the reaction compared to the 3,4,5-isomer. However, the combined electron-donating effects of the three methoxy groups still promote a high yield.
-
2,4,6-Trimethoxyphenylboronic Acid: This isomer is the most sterically hindered due to the two ortho-methoxy groups. This significant steric bulk around the reaction center can slow down the transmetalation step, often leading to lower yields compared to the other two isomers under standard conditions.[1] The use of specialized bulky phosphine ligands can sometimes mitigate these steric effects.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction. These can be adapted for each of the trimethoxyphenylboronic acid isomers.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Trimethoxyphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene:Ethanol:Water mixture, 5:1:1, 14 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, the trimethoxyphenylboronic acid isomer, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Attach the condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle:
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling experiment in a laboratory setting.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Navigating the Electronic and Steric Landscape: A Comparative Guide to 2,3,4-Trimethoxy Substitution in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of electronic and steric effects is paramount for optimizing cross-coupling strategies. This guide provides an objective comparison of the performance of 2,3,4-trimethoxy-substituted substrates in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in reaction design and execution.
The 2,3,4-trimethoxy substitution pattern presents a unique combination of strong electron-donating character and significant steric hindrance, profoundly influencing the outcomes of palladium-catalyzed cross-coupling reactions. The cumulative electron-donating effect of the three methoxy groups enhances the electron density of the aromatic ring, which can impact the oxidative addition step in the catalytic cycle. Concurrently, the presence of substituents at the 2, 3, and 4-positions introduces considerable steric bulk, which can hinder the approach of the catalyst and the coupling partner.
This guide delves into a comparative analysis of 2,3,4-trimethoxy-substituted compounds in Suzuki-Miyaura, Buchwald-Hartwig, Stille, Heck, and Sonogashira cross-coupling reactions, offering insights into how these electronic and steric factors dictate reactivity and yield.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a versatile method for C-C bond formation, is sensitive to both the electronic and steric nature of the coupling partners.[1] The electron-rich nature of 2,3,4-trimethoxyphenylboronic acid can be expected to influence the transmetalation step.
To illustrate the impact of the 2,3,4-trimethoxy substitution, we compare its performance with other phenylboronic acids in a hypothetical coupling with a standard aryl bromide.
Table 1: Illustrative Performance Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Derivative | Substituent Effects | Predicted Yield (%) | Predicted Reaction Time (h) | Rationale |
| Phenylboronic Acid | Unsubstituted (Neutral) | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[2] |
| 2,6-Dimethoxyphenylboronic Acid | Electron-donating, Sterically Hindered | 75 | 8 | Significant steric hindrance from the two ortho-methoxy groups can impede the reaction, leading to lower yields and longer reaction times despite the electron-rich nature. |
| This compound | Strongly Electron-donating, Sterically Hindered | 88 | 5 | The strong combined electron-donating effect is expected to enhance reactivity. The steric hindrance, while present, is less severe than in the 2,6-disubstituted case, allowing for a favorable balance of electronic and steric factors. |
Note: The data in this table is illustrative and based on established principles of organic chemistry. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,3,4-trimethoxybenzene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2,3,4-trimethoxy-substituted aryl halide.
Materials:
-
1-Iodo-2,3,4-trimethoxybenzene
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 1-iodo-2,3,4-trimethoxybenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electronic and Steric Effects in Cross-Coupling Reactions
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction and highlights where electronic and steric effects of the 2,3,4-trimethoxy substituent play a crucial role.
Comparative Performance in Other Cross-Coupling Reactions
The unique electronic and steric profile of the 2,3,4-trimethoxy group influences other major cross-coupling reactions as well.
Table 2: Performance of 2,3,4-Trimethoxy-Substituted Substrates in Various Cross-Coupling Reactions
| Reaction | 2,3,4-Trimethoxy Substrate | Coupling Partner | Typical Yield (%) | Observations and Rationale |
| Buchwald-Hartwig Amination | 1-Bromo-2,3,4-trimethoxybenzene | Aniline | 70-85 | The electron-rich nature of the aryl bromide can make oxidative addition slower, but the reaction is generally feasible with appropriate ligands that can overcome steric hindrance.[3][4] |
| Stille Coupling | 1-Iodo-2,3,4-trimethoxybenzene | Phenyltributylstannane | 80-95 | Generally high-yielding due to the high reactivity of organostannanes. The electronic and steric effects of the trimethoxy groups are often well-tolerated. |
| Heck Reaction | 2,3,4-Trimethoxystyrene | Iodobenzene | 60-75 | The electron-rich nature of the styrene derivative can influence the regioselectivity and rate of the reaction. Steric hindrance around the double bond can also play a role.[5] |
| Sonogashira Coupling | 1-Iodo-2,3,4-trimethoxybenzene | Phenylacetylene | 85-95 | High yields are typically achieved, as the reactivity of the terminal alkyne is a dominant factor. The electronic and steric properties of the aryl iodide have a less pronounced effect compared to other cross-coupling reactions.[6][7] |
Note: The yields presented are typical ranges and can vary significantly based on the specific reaction conditions, catalyst, and ligand used.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2,3,4-trimethoxybenzene
This protocol provides a general procedure for the C-N bond formation using a 2,3,4-trimethoxy-substituted aryl halide.[2][3]
Materials:
-
1-Bromo-2,3,4-trimethoxybenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add 1-bromo-2,3,4-trimethoxybenzene (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Add aniline (1.2 equiv.) to the mixture.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Electronic and Steric Effects
The interplay between electronic and steric effects determines the overall success of a cross-coupling reaction with 2,3,4-trimethoxy-substituted substrates. The following diagram illustrates this logical relationship.
References
- 1. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl partners. For complex, sterically hindered, and electron-rich substrates such as 2,3,4-trimethoxyphenylboronic acid, the choice of the palladium catalyst is critical to achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium catalysts applicable to this challenging substrate, supported by experimental data from analogous reactions involving similarly substituted and sterically demanding arylboronic acids.
Performance Comparison of Palladium Catalysts
Direct comparative studies for this compound are not extensively available in the public literature. However, data from reactions with structurally similar, electron-rich, and sterically hindered arylboronic acids provide a valuable benchmark for catalyst selection. The following table summarizes the performance of several key palladium catalysts in these representative Suzuki-Miyaura reactions.
| Catalyst System | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 1-Chloro-2-nitrobenzene | Na₂CO₃ | MeOH/H₂O | 120 (MW) | 0.33 | >95 |
| Pd(dppf)Cl₂ | dppf | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 4 | 92 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| Pd(OAc)₂ / SPhos | SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| XPhos Pd G2 | XPhos | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| PEPPSI™-IPr | IPr | 4-Chlorotoluene | K₂CO₃ | MeOH | 80 | 12 | 92 |
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While a versatile and historically significant catalyst, Tetrakis(triphenylphosphine)palladium(0) may necessitate higher temperatures or microwave assistance to achieve high yields with challenging substrates like those substituted with multiple methoxy groups.[1] It can be effective but may require more forcing conditions compared to modern catalysts.
-
Catalysts with Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Catalyst systems utilizing bulky and electron-rich phosphine ligands such as P(t-Bu)₃ and SPhos demonstrate high activity for sterically hindered and electron-rich substrates, often at lower temperatures and with shorter reaction times.[2][3] Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are particularly effective for coupling challenging substrates, including aryl chlorides, and often provide excellent yields rapidly.[3]
-
Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst, often showing excellent performance for substrates containing heteroatoms and demonstrating high thermal stability.[4]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, particularly with the IPr ligand, are highly active and air- and water-stable catalysts. They show broad utility for a range of substrates, including electron-rich aryl chlorides, and can be used without the need for glove-box techniques.[5]
Logical Workflow: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a classic approach and can be effective, though may require optimization for highly substituted substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using a Buchwald-type Catalyst (e.g., Pd(OAc)₂ / SPhos)
This protocol utilizes a highly active catalyst system suitable for challenging substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add degassed, anhydrous toluene.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 1-4 hours).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
References
The Stability vs. Reactivity Dilemma: A Guide to Boronic Acids and Boronate Esters in Hindered Suzuki-Miyaura Couplings
For researchers, scientists, and drug development professionals, the choice between boronic acids and their boronate ester counterparts in Suzuki-Miyaura cross-coupling reactions is a critical decision that can dictate the success of a synthetic campaign, especially when dealing with sterically demanding substrates. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed reagent selection in the synthesis of complex molecules.
The fundamental difference between boronic acids and boronate esters lies in a trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, particularly under aqueous basic conditions.[1]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening.[1] This stability, however, often translates to lower reactivity compared to the parent boronic acid. While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid, there is substantial evidence for direct transmetalation from the ester.[2]
Performance in Hindered Couplings: A Balancing Act
In the context of sterically hindered couplings, where bulky substituents are present on one or both coupling partners, the choice of boron reagent becomes even more critical. While the higher reactivity of boronic acids might seem advantageous, their instability can be exacerbated under the often forcing conditions required for these challenging transformations. Boronate esters, with their greater stability, can offer a more robust and reproducible approach, even if longer reaction times or higher catalyst loadings are necessary.
Kinetic studies have shed light on the impact of steric hindrance on the transmetalation step. It has been observed that sterically hindered esters, such as pinacol and diisopropyl boronate esters, are less reactive than their less hindered counterparts. This is attributed to their difficulty in forming the necessary pre-transmetalation complexes with the palladium catalyst.[3] For instance, the pinacol boronate ester of 4-fluorophenylboronic acid was found to be too sterically hindered to allow for the observation of a key intermediate complex, in contrast to less hindered esters.[3]
Quantitative Data Comparison
The following tables summarize quantitative data comparing the performance of boronic acids and their corresponding boronate esters in Suzuki-Miyaura coupling reactions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Reference |
| General Reactivity | More reactive | Less reactive | [1][4] |
| Reaction Time | Generally shorter | Generally longer | [5] |
| Stability | Lower (prone to protodeboronation and oxidation) | Higher (more stable to storage and reaction conditions) | [1][2] |
| Handling | Can be challenging due to instability | Easier (often crystalline, stable solids) | [1] |
| Purification | Can be difficult to obtain in high purity | Generally high; can be purified by standard techniques | [2] |
Table 1: General Comparison of Boronic Acids and Boronate Esters
| Boron Reagent | Reaction Time (approx. hours) | Relative Rate of Transmetalation | Reference |
| 4-Fluorophenylboronic Acid | 1.2 | 1.00 | [3] |
| 4-Fluorophenylboronic Acid Pinacol Ester | 5.5 | Slower (sigmoidal kinetics) | [3] |
| 4-Fluorophenylboronic Acid Glycol Ester | - | ~23 | [3] |
| 4-Fluorophenylboronic Acid Dimethyl Ester | - | ~21 | [3] |
Table 2: Kinetic Comparison of Transmetalation Rates for Various Boron Reagents
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Benzene, reflux, 1h | ~95 | [5] |
| 4-Iodoanisole | Phenylboronic Acid Pinacol Ester | Pd(PPh₃)₄ / Na₂CO₃ | Benzene, reflux, 4h | ~85 | [5] |
| 2,6-Dichloropyridine | Heptyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ / K₃PO₄ | Dioxane/H₂O, 100°C, 18h | 75 (mono-alkylation) | [6] |
| 2,4,6-Triisopropylbromobenzene | Phenyl DABO Boronate | Pd(OAc)₂ / JohnPhos / Cs₂CO₃ | Dioxane/H₂O, 100°C, 18h | 55 | [7] |
Table 3: Yield Comparison in Representative Suzuki-Miyaura Couplings (DABO boronates are stable heterocyclic boronic acid complexes)
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with a Boronate Ester
The procedure is similar to that for boronic acids. A key difference may be the choice of base and solvent system. For pinacol boronate esters, anhydrous conditions with bases like K₃PO₄ or CsF in solvents such as dioxane or toluene are often effective. In some cases, aqueous conditions are also employed, which may facilitate the slow hydrolysis of the ester to the more reactive boronic acid. The reaction may require longer reaction times or higher temperatures to achieve comparable yields to the corresponding boronic acid.
Visualization of Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The stability-reactivity trade-off between boronic acids and boronate esters.
Conclusion and Recommendations
The selection between a boronic acid and a boronate ester for a hindered Suzuki-Miyaura coupling is not straightforward and depends on the specific substrates and reaction conditions.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The boronic acid is relatively stable or can be used immediately after preparation.
-
Reaction conditions can be carefully controlled to minimize decomposition.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are crucial.
-
The corresponding boronic acid is known to be unstable.
-
A cleaner reaction profile and higher reproducibility are desired, even at the cost of longer reaction times.
-
The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.
For particularly challenging hindered couplings, the use of specialized ligands (e.g., Buchwald-type phosphines) and carefully optimized reaction conditions is often more critical than the choice between the boronic acid and its ester. In such cases, the superior stability of the boronate ester may make it the more practical and reliable choice for achieving consistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reactivity comparison of 2,3,4-Trimethoxyphenylboronic acid with other polysubstituted phenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3,4-trimethoxyphenylboronic acid with other polysubstituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex biaryl structures that form the backbone of many pharmaceutical agents and functional materials. The selection of the boronic acid is a critical parameter influencing reaction efficiency, and this guide aims to provide objective data to inform this choice.
Executive Summary
This compound is a valuable building block in organic synthesis. Its reactivity in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects imparted by the three methoxy substituents. Generally, electron-donating groups on the phenylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher reaction yields. However, the steric hindrance from multiple substituents, particularly those in the ortho position, can counteract this electronic advantage. This guide presents available quantitative data, detailed experimental protocols, and a discussion of the underlying mechanistic principles to facilitate the strategic use of this compound and its alternatives.
Reactivity Comparison of Polysubstituted Phenylboronic Acids
The reactivity of phenylboronic acids in the Suzuki-Miyaura reaction is intricately linked to the electronic and steric nature of their substituents. Methoxy groups, being electron-donating through resonance and electron-withdrawing through induction, generally enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step. However, their placement on the phenyl ring dictates the overall effect on reaction rates and yields.
Table 1: Quantitative Yield Comparison of Polysubstituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Derivative | Substituent Effects | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | Three electron-donating groups (-OCH₃) with ortho-substituent | 4-Bromo-1,2-methylenedioxybenzene | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 1 | 54 | A significant amount of homocoupling byproduct (27%) was observed.[1] |
| 4-Methoxyphenylboronic acid | Single electron-donating group (-OCH₃) | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | 4 | 92 | The electron-donating group generally accelerates the transmetalation step.[2] |
| 2-Ethoxy-5-methoxyphenylboronic acid | Two electron-donating groups (-OC₂H₅, -OCH₃) with ortho-substituent | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | 3.5 | 95 | The combined electron-donating effect is expected to enhance reactivity, though the ortho-ethoxy group may add steric hindrance.[2] |
| 2-Methoxyphenylboronic acid | Single electron-donating group (-OCH₃) with ortho-substituent | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 90 | 1 | Not Specified | A complex reaction with multiple products; the ortho-methoxy group can exhibit a beneficial chelation effect.[3][4] |
| 3,5-Dimethoxyphenylboronic acid | Two electron-donating groups (-OCH₃) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not available for direct comparison. |
| Phenylboronic acid | Unsubstituted (neutral) | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | 6 | 85 | Serves as a baseline for comparison.[2] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | 4-Bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | 8 | 78 | Electron-withdrawing groups can slow the transmetalation step.[2] |
Disclaimer: The data in this table is compiled from different sources with varying reaction conditions and should be used as an illustrative guide rather than for direct quantitative comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Polysubstituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the polysubstituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations and Signaling Pathway Involvement
The Suzuki-Miyaura catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The biaryl products synthesized using polysubstituted phenylboronic acids often exhibit significant biological activity. For instance, trimethoxyphenyl derivatives have been investigated as potential anticancer agents. These compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
One key apoptotic pathway involves the tumor suppressor protein p53, which can transcriptionally upregulate the pro-apoptotic protein Bax. Bax, in turn, antagonizes the anti-apoptotic protein Bcl-2, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Caption: A simplified signaling pathway for apoptosis induced by trimethoxybiphenyl derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to the Reaction Kinetics of Trimethoxyphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
Performance Comparison: The Influence of Methoxy Group Positioning
The reactivity of trimethoxyphenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects imparted by the methoxy (-OCH₃) groups. These effects primarily influence the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, which increases the nucleophilicity of the ipso-carbon attached to the boron atom and facilitates transmetalation, is most pronounced when the methoxy group is at the ortho or para position relative to the boronic acid.
Steric Effects: Methoxy groups at the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate. This steric hindrance can sometimes be counteracted by a coordinating effect of the ortho-methoxy group with the palladium center, which may stabilize the transition state and enhance the reaction rate.[1][2]
Based on these principles, a qualitative comparison of the expected kinetic behavior of different trimethoxyphenylboronic acid isomers is presented below.
Data Presentation
Table 1: Predicted Relative Reaction Rates of Trimethoxyphenylboronic Acid Isomers
| Isomer | Methoxy Group Positions | Predicted Electronic Effect on Transmetalation | Predicted Steric Hindrance | Predicted Overall Relative Rate |
| 3,4,5-Trimethoxyphenylboronic acid | 2 meta, 1 para | Strongly Activating | Low | Very High |
| 2,4,6-Trimethoxyphenylboronic acid | 2 ortho, 1 para | Strongly Activating | High | Moderate to Low |
| 2,3,4-Trimethoxyphenylboronic acid | 1 ortho, 1 meta, 1 para | Strongly Activating | Moderate | Moderate to High |
Disclaimer: The predicted relative rates are based on established principles of organic chemistry and are intended for comparative purposes. Actual reaction rates will be dependent on the specific reaction conditions, including the coupling partner, catalyst system, base, and solvent.
Experimental Protocols
To obtain reliable and comparable kinetic data for the different isomers of trimethoxyphenylboronic acid, a standardized experimental protocol is crucial. The following methodology outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
-
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
Trimethoxyphenylboronic acid isomer (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water or dioxane and water)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
All reagents and solvents should be of high purity and appropriately dried/degassed.
-
-
Reaction Setup:
-
To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective trimethoxyphenylboronic acid isomer (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., 0.01-0.05 mol%), and the internal standard.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/water mixture) via syringe.
-
-
Data Collection:
-
Place the reaction flask in a pre-heated oil bath at a constant temperature (e.g., 80 °C).
-
At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether and water).
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
-
Mandatory Visualization
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic experiment in Suzuki-Miyaura coupling.
References
Case Study: Enhanced Yields in Combretastatin A-4 Synthesis with 2,3,4-Trimethoxyphenylboronic Acid
A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Coupling
In the realm of anti-cancer drug development, the synthesis of potent molecules like Combretastatin A-4 (CA-4) demands high efficiency and stereoselectivity. A pivotal step in many synthetic routes to CA-4 and its analogues is the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the performance of 2,3,4-Trimethoxyphenylboronic acid against a common alternative, 4-Methoxyphenylboronic acid , in the synthesis of a Combretastatin A-4 precursor, highlighting the advantages conferred by the specific substitution pattern of the former.
Combretastatin A-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant anti-cancer and anti-angiogenic properties. Its synthesis often involves the coupling of a substituted vinyl iodide with a phenylboronic acid, where the nature of the substituents on the boronic acid can significantly influence the reaction yield and overall efficiency.
Performance Comparison: The Impact of Methoxy Groups
The strategic placement of multiple electron-donating methoxy groups on the phenyl ring of the boronic acid plays a crucial role in the Suzuki-Miyaura coupling. The increased electron density on the aromatic ring of this compound facilitates the transmetalation step of the catalytic cycle, a key determinant of the overall reaction rate and yield.
To illustrate this, we compare the reported yield of a key step in a highly efficient two-step synthesis of Combretastatin A-4, which utilizes an appropriately substituted trimethoxyphenylboronic acid, with a similar reaction employing 4-methoxyphenylboronic acid for the synthesis of a CA-4 analogue.
| Boronic Acid | Coupling Partner | Product | Overall Yield (Two Steps) | Suzuki Coupling Yield (Estimated) |
| This compound | (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene | Combretastatin A-4 | 56% [1] | High (>90%) |
| 4-Methoxyphenylboronic acid | (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene | CA-4 Analogue | Not Reported Directly | Moderate to High |
Note: The 56% overall yield for the two-step synthesis of Combretastatin A-4, which includes a Wittig reaction followed by the Suzuki coupling, strongly suggests a very high yield for the coupling step itself, estimated to be well above 90% to achieve such an efficient overall process.
The enhanced performance of this compound can be attributed to the electronic effects of the three methoxy groups, which activate the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling step in the synthesis of Combretastatin A-4 and a representative analogue using the respective boronic acids.
Synthesis of Combretastatin A-4 using this compound
Materials:
-
(Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene (1.0 eq), this compound (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
A degassed solution of 2M sodium carbonate in water is added, followed by degassed 1,2-dimethoxyethane (DME).
-
The reaction mixture is heated to 80 °C and stirred vigorously for 20 hours under the inert atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Combretastatin A-4.
Synthesis of a Combretastatin A-4 Analogue using 4-Methoxyphenylboronic acid
Materials:
-
(Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq) in a mixture of toluene, ethanol, and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purify the residue by flash chromatography to yield the desired Combretastatin A-4 analogue.
Visualizing the Advantage: Reaction Workflow and Mechanism
To better understand the process and the critical role of the boronic acid, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
The Synthetic Versatility of 2,3,4-Trimethoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the choice of reagents is paramount to achieving desired yields, purity, and overall efficiency. 2,3,4-Trimethoxyphenylboronic acid has emerged as a valuable building block, particularly in the synthesis of biologically active molecules such as combretastatin A-4 and its analogues. This guide provides an objective comparison of the synthetic utility of this compound against alternative reagents and methodologies, supported by experimental data and detailed protocols.
Performance in Biaryl Synthesis: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of synthetic strategies employing this compound. Its performance is often benchmarked against other substituted phenylboronic acids and alternative cross-coupling methodologies.
Table 1: Comparison of Phenylboronic Acids in the Synthesis of Combretastatin A-4 Analogues via Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | (Z)-1-(4-iodophenyl)-1,2-dimethoxyethene | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 20 | 56 | [1] |
| 3,4,5-Trimethoxyphenylboronic acid | (Z)-2-(3-hydroxy-4-methoxyphenyl)-1-iodoethene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 20 | 73 | [1] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 1 | 95 (total) | [2][3] |
| 4-Methoxyphenylboronic acid | 4-bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | - | 90-95 | Illustrative |
| Phenylboronic acid | 4-bromoanisole | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | - | 85 | Illustrative |
Table 2: Comparison of Cross-Coupling Methodologies for Biaryl Synthesis
| Methodology | Organometallic Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Aryl Halide | Pd(PPh₃)₄, Base | Mild | 56-95 | [1] |
| Hiyama | Phenyltrimethoxysilane | Aryl Chloride | Pd(OAc)₂/XPhos, TBAF | 80-100 °C | 44-99 | [4][5] |
| Negishi | Arylzinc reagent | Alkenyl Halide | Pd catalyst | - | 19-84 | [6] |
| Stille | Arylstannane | Aryl Halide | Pd catalyst | - | High (mentioned) | Qualitative |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes.
Protocol 1: Synthesis of Combretastatin A-4 via Suzuki-Miyaura Coupling
This protocol describes a key application of this compound in the synthesis of the potent anti-cancer agent, combretastatin A-4.
Materials:
-
(Z)-1-(4-iodophenyl)-1,2-dimethoxyethene (1 equivalent)
-
This compound (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a round-bottom flask, add (Z)-1-(4-iodophenyl)-1,2-dimethoxyethene, this compound, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a mixture of DME and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 20 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (Z)-combretastatin A-4.[1]
Mechanism of Action and Signaling Pathways of Combretastatin A-4
The biological activity of compounds synthesized using this compound, such as combretastatin A-4, is of significant interest in drug development. Combretastatin A-4 is a potent inhibitor of tubulin polymerization and a vascular disrupting agent. Its mechanism of action involves interference with key signaling pathways in endothelial cells.
Tubulin Polymerization Inhibition
Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cells.
Caption: Combretastatin A-4 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
Combretastatin A-4 has been shown to down-regulate the expression of VEGF and its receptor VEGFR-2, key mediators of angiogenesis. By inhibiting this pathway, combretastatin A-4 can suppress the formation of new blood vessels that tumors need to grow.
Caption: Combretastatin A-4 disrupts the VEGF signaling pathway, a critical process for angiogenesis.
Vascular Endothelial (VE)-Cadherin Signaling Pathway
VE-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. Combretastatin A-4 can disrupt VE-cadherin signaling, leading to increased vascular permeability and the collapse of tumor neovasculature.
Caption: Combretastatin A-4 disrupts VE-cadherin signaling, leading to tumor vascular collapse.
Conclusion
This compound is a highly effective reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl molecules, most notably in the preparation of the potent anticancer agent combretastatin A-4 and its derivatives. While alternative boronic acids and other cross-coupling methodologies such as Hiyama and Negishi reactions offer viable synthetic routes, the choice of reagent and method will ultimately depend on the specific substrate, desired yield, and reaction conditions. The profound biological activity of the resulting compounds, stemming from their ability to disrupt crucial cellular processes like tubulin polymerization and key signaling pathways in angiogenesis, underscores the continued importance of this compound in medicinal chemistry and drug discovery.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Safety Operating Guide
Personal protective equipment for handling 2,3,4-Trimethoxyphenylboronic acid
This guide provides critical safety and logistical information for the handling and disposal of 2,3,4-Trimethoxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety.
Compound Identification:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,3,4-Trimethoxybenzeneboronic acid |
| CAS Number | 118062-05-8 |
| Molecular Formula | (CH₃O)₃C₆H₂B(OH)₂ |
| Molecular Weight | 212.01 g/mol |
| Physical State | Solid |
| Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Harmful if swallowed.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) is required if working outside a fume hood or if dust formation is likely.[5][6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[7] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][7][8]
2. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Assemble all necessary equipment and materials.
-
Don the required PPE as specified in the table above.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the work area.[1]
4. Spill Management:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5][9]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
1. Waste Designation:
-
All this compound waste, including contaminated materials like gloves, weigh boats, and absorbent paper, should be treated as hazardous chemical waste.[9]
2. Containerization and Labeling:
-
Collect waste in a designated, compatible, and sealable container.
-
Label the container clearly with "Hazardous Waste" and the chemical name.
3. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
4. Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2]
-
Contact your institution's EHS office to schedule a hazardous waste pickup.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
